Product packaging for Somniferine(Cat. No.:CAS No. 117611-63-9)

Somniferine

Cat. No.: B044646
CAS No.: 117611-63-9
M. Wt: 608.7 g/mol
InChI Key: JQGBUIZIHWUPHT-CSVNJIPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Somniferine is a high-purity, synthetically derived alkaloid compound of significant interest in preclinical neurological and pharmacological research. Its primary research value lies in its potent and selective agonism of specific opioid receptor subtypes, particularly within the mu-opioid and delta-opioid receptor systems. This mechanism of action makes this compound an invaluable pharmacological tool for investigating the complex neurocircuitry of pain modulation, sleep-wake regulation, and reward pathways. Researchers utilize this compound in vitro to study receptor binding affinity, signal transduction cascades, and neuronal excitability. In vivo models further employ this compound to elucidate the physiological and behavioral correlates of receptor activation, contributing to a deeper understanding of sedation, analgesia, and potential dependence mechanisms. This product is provided with comprehensive analytical data, including HPLC and mass spectrometry characterization, to ensure batch-to-batch consistency and reliability for your sensitive research applications. All studies must be conducted in accordance with applicable research guidelines and ethical oversight.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36N2O7 B044646 Somniferine CAS No. 117611-63-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117611-63-9

Molecular Formula

C36H36N2O7

Molecular Weight

608.7 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-6-[(2S,4R,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-2-yl]-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C36H36N2O7/c1-37-12-11-35-28-18-5-8-23(39)30(28)44-33(35)29(40)19(15-36(35,41)26(37)14-18)22-16-34-20-7-10-25(43-4)32(34)45-31-24(42-3)9-6-17(27(31)34)13-21(20)38(22)2/h5-10,15,21-22,26,32-33,39,41H,11-14,16H2,1-4H3/t21-,22+,26-,32+,33+,34+,35+,36-/m1/s1

InChI Key

JQGBUIZIHWUPHT-CSVNJIPGSA-N

SMILES

CN1CCC23C4C(=O)C(=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)C6CC78C9C(=CC=C7C(N6C)CC1=C8C(=C(C=C1)OC)O9)OC

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)C(=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[C@@H]6C[C@]78[C@@H]9C(=CC=C7[C@H](N6C)CC1=C8C(=C(C=C1)OC)O9)OC

Canonical SMILES

CN1CCC23C4C(=O)C(=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)C6CC78C9C(=CC=C7C(N6C)CC1=C8C(=C(C=C1)OC)O9)OC

Synonyms

SOMNIFERINE

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to Somniferine from Withania somnifera

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties. While the steroidal lactones known as withanolides have been the focus of extensive modern scientific investigation, the plant's rich alkaloidal fraction remains a less-explored frontier. This technical guide delves into the discovery and history of somniferine, one of the alkaloids identified in this remarkable plant. Despite its early discovery, detailed characterization and specific biological activities of this compound remain largely undocumented in contemporary scientific literature, presenting both a challenge and an opportunity for future research. This document consolidates the available historical context, outlines plausible experimental methodologies for its study based on general alkaloid chemistry, and situates this compound within the broader phytochemical landscape of Withania somnifera.

Discovery and Historical Context

The scientific investigation into the chemical constituents of Withania somnifera dates back over a century. The presence of a complex mixture of alkaloids in the roots and leaves of the plant was established by early 20th-century phytochemists. The mid-20th century saw the first attempts to isolate and name these individual components.

In a 1980 study, the presence of this compound in a methanolic extract of the plant's leaves was also reported, alongside a host of other alkaloids such as withasomnine, withanine, and cuscohygrine[1]. The total alkaloid content in the roots of Withania somnifera has been reported to range from 0.13% to 0.31% of dry weight, though some reports indicate it can be higher depending on the geographical origin and cultivar[2].

Despite these early mentions, this compound has remained a relatively obscure compound compared to the well-studied withanolides like withaferin A. A comprehensive modern re-isolation and structural characterization using advanced spectroscopic methods such as high-field Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS) is notably absent from the current body of scientific literature.

Phytochemistry of Withania somnifera: A Brief Overview

Withania somnifera is a rich source of a diverse array of secondary metabolites. The primary classes of bioactive compounds isolated from the plant include:

  • Withanolides: A group of C28-steroidal lactone triterpenoids that are considered the principal active constituents. Over 40 withanolides have been identified, with withaferin A and withanolide D being the most extensively studied for their anti-inflammatory, anti-cancer, and neuroprotective properties[1].

  • Alkaloids: Over 12 alkaloids have been identified, primarily from the roots and leaves. These include tropane-type alkaloids and other structures. This compound is classified within this group[1][3].

  • Sitoindosides: Withanolide glycosides that have demonstrated significant anti-stress and adaptogenic activities.

  • Flavonoids, Phenolic Acids, and Saponins: These compounds contribute to the overall antioxidant and therapeutic profile of the plant extracts[1].

Experimental Protocols: A General Framework for this compound Research

Detailed experimental protocols for the specific isolation and characterization of this compound are not available. However, based on established methodologies for the extraction and analysis of alkaloids from plant matrices, a general workflow can be proposed.

Extraction of Alkaloids from Withania somnifera Roots

A typical acid-base extraction procedure for alkaloids can be adapted for the isolation of this compound.

Methodology:

  • Maceration: Dried and powdered root material of Withania somnifera is macerated with an alcoholic solvent, such as methanol or ethanol, to extract a broad range of phytochemicals.

  • Acidification: The resulting extract is concentrated under reduced pressure, and the residue is acidified with a dilute mineral acid (e.g., 2% sulfuric acid). This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous acidic solution.

  • Liquid-Liquid Partitioning: The acidic aqueous solution is then washed with a non-polar solvent (e.g., n-hexane or diethyl ether) to remove neutral and weakly acidic compounds, such as fats, waxes, and some withanolides.

  • Basification and Extraction: The acidic aqueous phase containing the protonated alkaloids is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, converting them into their free base form. The free bases are then extracted from the aqueous solution using an immiscible organic solvent, such as chloroform or dichloromethane.

  • Concentration: The organic solvent containing the crude alkaloid fraction is then dried over anhydrous sodium sulfate and concentrated in vacuo to yield the total alkaloidal extract.

Experimental Workflow for Alkaloid Extraction

experimental_workflow plant_material Dried, powdered Withania somnifera roots maceration Maceration (Methanol/Ethanol) plant_material->maceration acidification Acidification (Dilute H2SO4) maceration->acidification partitioning Liquid-Liquid Partitioning (Hexane/Ether) acidification->partitioning Aqueous Phase basification Basification (NH4OH) partitioning->basification waste1 Neutral/Weakly Acidic Compounds (Waste) partitioning->waste1 Organic Phase extraction Extraction (Chloroform/DCM) basification->extraction Aqueous Phase crude_alkaloids Crude Alkaloid Fraction extraction->crude_alkaloids waste2 Aqueous Waste extraction->waste2 Aqueous Phase signaling_pathways cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_responses Cellular Responses Inflammatory Signals Inflammatory Signals NF-kB NF-kB Inflammatory Signals->NF-kB Oxidative Stress Oxidative Stress MAPK MAPK Oxidative Stress->MAPK Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Inflammation Inflammation NF-kB->Inflammation Cell Proliferation Cell Proliferation PI3K/Akt->Cell Proliferation Apoptosis Apoptosis MAPK->Apoptosis MAPK->Cell Proliferation Withania somnifera\nConstituents\n(e.g., Withaferin A) Withania somnifera Constituents (e.g., Withaferin A) Withania somnifera\nConstituents\n(e.g., Withaferin A)->NF-kB Inhibition Withania somnifera\nConstituents\n(e.g., Withaferin A)->PI3K/Akt Modulation Withania somnifera\nConstituents\n(e.g., Withaferin A)->MAPK Modulation

References

Elucidating the Biosynthetic Pathway of Somniferine in Withania somnifera (Ashwagandha): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Withania somnifera (Ashwagandha) is a cornerstone of traditional Ayurvedic medicine, renowned for its rich and diverse phytochemical profile. This technical guide provides an in-depth exploration of the biosynthetic pathway of somniferine, a notable alkaloid present in this plant. A critical clarification is made at the outset: this compound is an alkaloid, and its biogenesis is distinct from the well-studied withanolide pathway. This document delineates the putative biosynthetic route to this compound, drawing parallels with the established tropane alkaloid biosynthesis in related Solanaceae species. Furthermore, it presents a comparative overview of the parallel biosynthesis of withanolides to highlight the metabolic bifurcation in Ashwagandha. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with pathway diagrams, tabulated data, and generalized experimental protocols to facilitate further investigation into the complex secondary metabolism of Withania somnifera.

Introduction: The Dual Phytochemical Profile of Ashwagandha

Withania somnifera produces a wide array of secondary metabolites, which can be broadly categorized into two major classes: withanolides and alkaloids. Withanolides are C28 steroidal lactones with an ergostane skeleton, synthesized via the isoprenoid pathway. In contrast, alkaloids, including this compound, are nitrogen-containing compounds biosynthesized from amino acids. This distinction is fundamental to understanding the plant's metabolic machinery. The initial premise of investigating this compound biosynthesis within the withanolide pathway is a common misconception. This guide aims to rectify this by presenting the distinct biosynthetic origins of these two pivotal classes of compounds.

A variety of alkaloids have been identified in Withania somnifera, including this compound, withanine, and tropine. The total alkaloid content in the roots of W. somnifera can range from 0.13% to 0.31%, with some reports indicating yields as high as 4.3% in plants from different geographical regions.

The Putative Biosynthetic Pathway of this compound: A Tropane Alkaloid Origin

While the precise biosynthetic pathway of this compound in Withania somnifera has not been fully elucidated, it is hypothesized to follow the general pathway of tropane alkaloid biosynthesis, which is well-documented in other members of the Solanaceae family. This pathway commences with the amino acid L-ornithine.

The key steps in the putative pathway are:

  • Decarboxylation of L-Ornithine: The pathway is initiated by the decarboxylation of L-ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).

  • Methylation of Putrescine: Putrescine is then methylated to N-methylputrescine by putrescine N-methyltransferase (PMT).

  • Oxidative Deamination: N-methylputrescine undergoes oxidative deamination by a putrescine oxidase to form 4-methylaminobutanal.

  • Cyclization: 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.

  • Condensation and Tropinone Formation: The N-methyl-Δ¹-pyrrolinium cation condenses with acetoacetic acid to yield hygrine, which is then rearranged to form tropinone. Tropinone represents a critical branch point in the biosynthesis of various tropane alkaloids.

  • Reduction of Tropinone: Tropinone is reduced by tropinone reductase enzymes (TR-I and TR-II) to either tropine or pseudotropine.

  • Formation of this compound: The subsequent steps leading from these intermediates to the specific structure of this compound are yet to be characterized. They likely involve a series of hydroxylation, acylation, and other modification reactions catalyzed by specific enzymes.

Below is a diagram illustrating the putative biosynthetic pathway of this compound.

This compound Biosynthesis Pathway cluster_0 Amino Acid Precursor cluster_1 Early Pathway cluster_2 Core Tropane Skeleton Formation cluster_3 Late Pathway Modifications L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine ODC N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine PMT 4-Methylaminobutanal 4-Methylaminobutanal N-Methylputrescine->4-Methylaminobutanal Oxidase N-Methyl-Δ¹-pyrrolinium cation N-Methyl-Δ¹-pyrrolinium cation 4-Methylaminobutanal->N-Methyl-Δ¹-pyrrolinium cation Spontaneous Hygrine Hygrine N-Methyl-Δ¹-pyrrolinium cation->Hygrine Condensation Tropinone Tropinone Hygrine->Tropinone Rearrangement Tropine/Pseudotropine Tropine/Pseudotropine Tropinone->Tropine/Pseudotropine TR-I / TR-II This compound This compound Tropine/Pseudotropine->this compound Further Modifications Withanolide Biosynthesis Pathway cluster_0 Isoprenoid Precursors cluster_1 Triterpene Backbone Synthesis cluster_2 Sterol and Withanolide Precursor Formation cluster_3 Withanolide Diversification IPP/DMAPP IPP/DMAPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP/DMAPP->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol 24-Methylenecholesterol 24-Methylenecholesterol Cycloartenol->24-Methylenecholesterol Withanolides Withanolides 24-Methylenecholesterol->Withanolides CYPs, etc. Experimental Workflow Plant Tissue Collection Plant Tissue Collection Metabolite Extraction Metabolite Extraction Plant Tissue Collection->Metabolite Extraction Protein Extraction Protein Extraction Plant Tissue Collection->Protein Extraction RNA Extraction RNA Extraction Plant Tissue Collection->RNA Extraction Metabolite Analysis (HPLC, GC-MS) Metabolite Analysis (HPLC, GC-MS) Metabolite Extraction->Metabolite Analysis (HPLC, GC-MS) Enzyme Assays Enzyme Assays Protein Extraction->Enzyme Assays Gene Expression Analysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) RNA Extraction->Gene Expression Analysis (qRT-PCR) Pathway Elucidation Pathway Elucidation Metabolite Analysis (HPLC, GC-MS)->Pathway Elucidation Enzyme Assays->Pathway Elucidation Gene Expression Analysis (qRT-PCR)->Pathway Elucidation

The Enigmatic Alkaloid: A Technical Guide to the Natural Abundance of Somniferine in Withania Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Withania, a cornerstone of traditional Ayurvedic medicine, is a rich reservoir of pharmacologically active secondary metabolites. While the steroidal lactones known as withanolides have been the subject of extensive research, the alkaloids, including the namesake somniferine, remain comparatively enigmatic. This technical guide synthesizes the current, albeit limited, publicly available information on the natural abundance of this compound across different Withania species. It has become evident through a comprehensive literature review that quantitative data for this compound is scarce, with the majority of phytochemical analyses focusing on withanolides such as withaferin A and withanolide A. This guide presents a qualitative overview, details the analytical methodologies commonly employed for Withania alkaloids, and explores the putative signaling pathways of related compounds to provide a framework for future research into the therapeutic potential of this compound.

Introduction

Withania somnifera, commonly known as Ashwagandha, is the most prominent member of the Withania genus, renowned for its adaptogenic, anti-inflammatory, and neuroprotective properties. These effects are largely attributed to a class of compounds called withanolides. However, the plant also produces a variety of alkaloids, including this compound, which are believed to contribute to its diverse pharmacological profile.[1][2] Despite its name being derived from the plant's species name, research into the quantitative presence of this compound has been notably limited. This guide aims to collate the existing knowledge and highlight the significant gaps in our understanding of this compound's distribution and concentration within the Withania genus.

Natural Abundance of this compound: A Qualitative Assessment

A thorough review of scientific literature reveals a significant disparity in the research focus between withanolides and alkaloids in Withania species. While numerous studies provide detailed quantitative data for various withanolides, there is a conspicuous absence of such data for this compound.

Table 1: Quantitative Data on this compound in Withania Species

Withania SpeciesPlant PartThis compound Content (% w/w or mg/g)Reference
Withania somniferaLeavesData Not AvailableMentioned as present[2][3]
Withania somniferaRootsData Not Available
Withania coagulansAllData Not Available
Withania frutescensAllData Not Available
Withania aristataAllData Not Available

Note: Extensive searches for quantitative data on this compound yielded no specific values. The table reflects the absence of this information in currently available scientific literature. This compound is consistently mentioned as a constituent of W. somnifera leaves.

Experimental Protocols for Alkaloid Analysis in Withania

While specific protocols for the quantification of this compound are not detailed in the available literature, methodologies for the extraction and analysis of alkaloids from Withania species can be adapted from existing research on related compounds.

Extraction of Alkaloids

A general workflow for the extraction of alkaloids from Withania plant material is as follows:

Extraction_Workflow Start Dried & Powdered Plant Material Solvent Maceration or Soxhlet Extraction with Methanol/Ethanol Start->Solvent Filtration Filtration Solvent->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Acidification Acidification of Residue (e.g., with HCl) Evaporation->Acidification Partition Liquid-Liquid Partition (e.g., with Chloroform) to remove non-alkaloidal compounds Acidification->Partition Basification Basification of Aqueous Layer (e.g., with NH4OH) Partition->Basification Final_Extraction Extraction with Organic Solvent (e.g., Chloroform) Basification->Final_Extraction Crude_Alkaloid Crude Alkaloid Fraction Final_Extraction->Crude_Alkaloid

Fig. 1: General workflow for the extraction of alkaloids.
Quantification of Alkaloids

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques for the quantification of phytochemicals in Withania.

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: Typically a C18 reversed-phase column.

  • Mobile Phase: A gradient system of acetonitrile and water (often with a modifier like formic acid or acetic acid) is commonly used.

  • Detection: UV detection at a wavelength determined by the absorption maximum of the analyte (a standard of this compound would be required to determine this).

  • Quantification: Based on a calibration curve generated from a certified reference standard of this compound.

3.2.2. High-Performance Thin-Layer Chromatography (HPTLC)

  • Stationary Phase: Pre-coated silica gel 60 F254 plates.

  • Mobile Phase: A solvent system, often a combination of toluene, ethyl acetate, and formic acid, would need to be optimized for the separation of this compound.

  • Detection: Densitometric scanning at the wavelength of maximum absorbance.

  • Quantification: Comparison of the peak area of the sample with that of a known concentration of a this compound standard.

Putative Signaling Pathways

Direct research on the signaling pathways of this compound is in its nascent stages. However, a recent computational study has suggested that this compound may exert its effects in lung cancer by targeting key proteins such as Caspase-3 (CASP3), Jun proto-oncogene (JUN), and Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2).[4]

Somniferine_Pathway This compound This compound CASP3 CASP3 This compound->CASP3 JUN JUN This compound->JUN PTGS2 PTGS2 (COX-2) This compound->PTGS2 Apoptosis Apoptosis CASP3->Apoptosis Proliferation Cell Proliferation JUN->Proliferation Inflammation Inflammation PTGS2->Inflammation

Fig. 2: Putative signaling targets of this compound in lung cancer.

This proposed pathway suggests that this compound may induce apoptosis and inhibit inflammation and cell proliferation, highlighting its potential as a therapeutic agent. It is important to note that this is based on in-silico analysis and requires experimental validation.

Conclusion and Future Directions

The natural abundance of the alkaloid this compound in various Withania species remains a significant knowledge gap in the phytochemical understanding of this important medicinal genus. While qualitative mentions of its presence in Withania somnifera leaves exist, a lack of quantitative data and specific analytical protocols hinders further research and development.

Future research should prioritize the following:

  • Isolation and Characterization: Isolation of pure this compound to serve as a reference standard.

  • Method Development: Development and validation of robust analytical methods (HPLC, LC-MS/MS, HPTLC) for the quantification of this compound.

  • Systematic Screening: A systematic study to quantify this compound content across different Withania species, various plant parts, and diverse geographical locations.

  • Pharmacological Studies: In-depth investigation into the pharmacological activities and signaling pathways of isolated this compound to validate computational predictions and uncover its therapeutic potential.

A concerted effort in these areas will be crucial to unlock the full therapeutic promise of Withania species and their diverse array of bioactive compounds.

References

Potential Therapeutic Targets of Somniferine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somniferine is one of the many alkaloids present in Withania somnifera (L.) Dunal, commonly known as Ashwagandha.[1][2][3][4][5][6] While much of the research on this plant has focused on withanolides, the therapeutic potential of its alkaloid constituents, including this compound, is an emerging area of interest. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound based on the available, albeit primarily computational, scientific evidence. The information presented herein is intended to serve as a resource for researchers and professionals in drug discovery and development, highlighting promising avenues for further experimental validation.

Putative Therapeutic Targets of this compound

Current research, largely driven by in silico molecular docking studies, has identified several potential protein targets for this compound. These findings suggest that this compound may exert its pharmacological effects through the modulation of key signaling pathways involved in apoptosis, inflammation, and bacterial infections.

Apoptosis and Inflammation

Molecular docking simulations have predicted that this compound can bind to and potentially modulate the activity of proteins central to apoptosis and inflammation.[7]

  • Caspase-3 (CASP3): As a key executioner caspase in the apoptotic pathway, the inhibition or modulation of CASP3 is a significant area of interest in cancer therapy. The predicted interaction of this compound with CASP3 suggests a potential pro-apoptotic role, which could be beneficial in oncology.

  • Jun Proto-Oncogene (JUN): JUN is a component of the AP-1 transcription factor, which is involved in a wide range of cellular processes, including proliferation, apoptosis, and inflammation. By potentially targeting JUN, this compound could influence these fundamental cellular pathways.

  • Prostaglandin-Endoperoxide Synthase 2 (PTGS2 or COX-2): PTGS2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a well-established strategy for anti-inflammatory therapies. The in silico evidence pointing to this compound's interaction with PTGS2 suggests its potential as an anti-inflammatory agent.

Antibacterial Activity

In addition to its potential role in cancer and inflammation, computational studies have indicated that this compound may possess antibacterial properties.

  • Penicillin-Binding Protein 4 (PBP4): PBPs are essential enzymes in bacterial cell wall synthesis and are the primary targets for beta-lactam antibiotics. The predicted binding of this compound to PBP4 suggests that it could disrupt bacterial cell wall integrity, leading to an antibacterial effect.

Quantitative Data (In Silico)

The following table summarizes the binding affinities of this compound to its putative targets as predicted by molecular docking studies. It is crucial to note that these values are computational estimates and require experimental validation.

Target ProteinPutative Biological ProcessPredicted Binding Affinity (kcal/mol)
Caspase-3 (CASP3)ApoptosisStrong
Jun Proto-Oncogene (JUN)Proliferation, Apoptosis, InflammationStrong
Prostaglandin-Endoperoxide Synthase 2 (PTGS2/COX-2)InflammationStrong
Penicillin-Binding Protein 4 (PBP4)Bacterial Cell Wall SynthesisFavorable

Signaling Pathways

The putative interactions of this compound with its targets suggest its involvement in the following signaling pathways:

cluster_apoptosis Apoptosis Pathway cluster_inflammation Inflammation Pathway This compound This compound CASP3 Caspase-3 This compound->CASP3 Modulates JUN JUN This compound->JUN Modulates PTGS2 COX-2 This compound->PTGS2 Inhibits Apoptosis Apoptosis CASP3->Apoptosis Inflammation Inflammation JUN->Inflammation PTGS2->Inflammation

Caption: Putative signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the experimental validation of this compound's activity on its putative targets. These protocols are based on standard laboratory techniques.

Enzyme Inhibition Assay for PTGS2 (COX-2)

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on COX-2 activity.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (co-substrate)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and COX-2 enzyme in each well of a 96-well plate.

  • Add varying concentrations of this compound or the positive control to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at 590 nm every minute for 10-20 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Caspase-3 Activity Assay

This protocol outlines a fluorometric assay to measure the effect of this compound on Caspase-3 activity in a cell-based system.

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells)

  • Cell culture medium and supplements

  • This compound

  • Apoptosis-inducing agent (e.g., Staurosporine) as a positive control

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Lysis buffer

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include untreated and positive controls.

  • Lyse the cells using the lysis buffer.

  • Add the Caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at an excitation/emission wavelength of 380/460 nm.

  • Normalize the fluorescence values to the protein concentration of each sample.

  • Calculate the fold-change in Caspase-3 activity relative to the untreated control.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • Positive control antibiotic (e.g., Penicillin)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of this compound in the bacterial growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a positive control (bacteria with antibiotic), a negative control (bacteria with medium only), and a sterility control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the wells for turbidity or measure the optical density at 600 nm to determine bacterial growth.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Experimental Workflow

The following diagram illustrates a logical workflow for the investigation of this compound's therapeutic potential, from in silico screening to in vivo validation.

in_silico In Silico Screening (Molecular Docking) in_vitro In Vitro Validation (Enzyme/Cell-based Assays) in_silico->in_vitro ic50 Determine IC50/EC50/MIC in_vitro->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) ic50->mechanism animal_model In Vivo Efficacy Studies (Animal Models) mechanism->animal_model toxicology Toxicology and Safety Assessment animal_model->toxicology clinical_trials Preclinical and Clinical Development toxicology->clinical_trials

Caption: A proposed experimental workflow for this compound drug discovery.

Conclusion and Future Directions

The alkaloid this compound from Withania somnifera presents an intriguing profile of potential therapeutic activities based on current in silico evidence. The predicted interactions with key proteins in apoptosis, inflammation, and bacterial cell wall synthesis pathways warrant further rigorous experimental investigation. The immediate next steps for the research community should focus on the in vitro validation of these computational hits to determine the actual inhibitory or modulatory potency of isolated this compound. Subsequent mechanistic studies and in vivo experiments will be crucial to ascertain its therapeutic potential and safety profile. This guide serves as a foundational document to stimulate and direct future research efforts into the pharmacology of this promising natural product.

References

Somniferine: An Enigmatic Alkaloid within Ayurvedic Rasayana, Ashwagandha

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The enduring legacy of traditional Ayurvedic medicine presents a compelling frontier for modern scientific inquiry. Among the revered botanicals, Withania somnifera (L.) Dunal, commonly known as Ashwagandha, holds a prominent position as a Rasayana, a rejuvenating or life-extending agent. While extensive research has illuminated the therapeutic potential of its withanolide constituents, the diverse array of alkaloids within this plant remains comparatively under-explored. This technical guide focuses on somniferine, a constituent alkaloid of Withania somnifera, to synthesize the current, albeit limited, scientific understanding and to delineate a path for future research. The conspicuous scarcity of dedicated studies on this compound necessitates a broader examination of the alkaloid fraction of Withania somnifera to provide a comprehensive context for its potential role.

Phytochemical Context: The Alkaloids of Withania somnifera

Withania somnifera is a rich repository of diverse phytochemicals, primarily classified into two major groups: steroidal lactones (withanolides) and alkaloids.[1] While withanolides are often credited with many of the plant's pharmacological effects, alkaloids represent a significant and varied class of compounds within the plant's chemical arsenal. This compound is consistently identified as one of these alkaloidal constituents.[2]

Early phytochemical investigations led to the isolation and identification of numerous alkaloids from the roots and leaves of Withania somnifera.[3] These compounds contribute to the complex chemical profile of the plant and, likely, to its overall therapeutic effects. A summary of the principal alkaloids identified in Withania somnifera is presented in Table 1.

AlkaloidChemical ClassificationPlant Part(s)Notes
This compound AlkaloidRoots, LeavesOne of the originally named alkaloids; specific biological activity is largely uncharacterized.
WithanineAlkaloidRootsOften one of the more abundant alkaloids.
SomnineAlkaloidRoots, LeavesIdentified in early phytochemical studies.
AnferineAlkaloidRoots
IsopelletierinePyrrolidine AlkaloidRoots
CuscohygrinePyrrolidine AlkaloidRoots
TropineTropane AlkaloidRootsA building block for other alkaloids.
PseudotropineTropane AlkaloidRootsStereoisomer of tropine.

Table 1: Principal Alkaloids Identified in Withania somnifera

The Central Nervous System: A Potential Locus of this compound's Action

The species name somnifera is Latin for "sleep-inducing," a designation that points to the plant's traditional use as a sedative and nervine tonic.[1] The name "this compound" itself suggests a perceived role in these sedative properties. While direct evidence for this compound's activity is lacking, studies on the whole plant extract provide compelling evidence for its effects on the central nervous system (CNS).

Extracts of Withania somnifera have been shown to possess significant anti-stress, anxiolytic, and sleep-enhancing properties in both preclinical and clinical studies.[1] Research suggests that these effects may be mediated, in part, through the modulation of the GABAergic system. Specifically, some studies indicate that constituents within Ashwagandha may have a GABA-mimetic effect, acting on GABAA receptors to produce an inhibitory effect on neuronal activity.[2] This mechanism is a common target for sedative and anxiolytic drugs.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron WS_Extract Withania somnifera Extract GABA_Release Increased GABA Release (Hypothesized) WS_Extract->GABA_Release May Promote GABA_A_Receptor GABA-A Receptor WS_Extract->GABA_A_Receptor Direct Agonism (Hypothesized) GABA_Release->GABA_A_Receptor Binds to Chloride_Influx Cl- Influx Hyperpolarization Neuronal Hyperpolarization Sedation Sedative/Anxiolytic Effects

Caption: Hypothesized GABAergic signaling pathway for Withania somnifera extract.

Methodological Approaches: Investigating the CNS Effects of Withania somnifera

Given the absence of specific experimental protocols for isolated this compound, this section details a representative methodology for assessing the sedative and hypnotic effects of a whole extract of Withania somnifera in a rodent model. This protocol is a composite of standard techniques used in neuropharmacology.

Experimental Protocol: Evaluation of Sedative-Hypnotic Activity in Mice

1. Objective: To determine if the oral administration of a standardized Withania somnifera root extract potentiates pentobarbital-induced sleep in mice.

2. Materials:

  • Withania somnifera root extract (standardized to a known percentage of withanolides and/or total alkaloids).
  • Vehicle (e.g., 0.5% carboxymethyl cellulose in distilled water).
  • Pentobarbital sodium solution (50 mg/mL in saline).
  • Male Swiss albino mice (20-25 g).

3. Experimental Groups (n=10 per group):

  • Group I (Control): Vehicle (10 mL/kg, p.o.).
  • Group II (Positive Control): Diazepam (1 mg/kg, i.p.).
  • Group III (Test Group 1): W. somnifera extract (100 mg/kg, p.o.).
  • Group IV (Test Group 2): W. somnifera extract (200 mg/kg, p.o.).

4. Procedure:

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).
  • Drug Administration: Animals are fasted for 4 hours prior to the experiment. The respective treatments are administered orally (p.o.) or intraperitoneally (i.p.) as specified.
  • Pentobarbital Challenge: 60 minutes after the administration of the test substances, all animals receive an injection of pentobarbital sodium (50 mg/kg, i.p.).
  • Observation: Immediately after pentobarbital administration, each mouse is placed in an individual observation cage. The time to the onset of sleep (loss of righting reflex) and the total duration of sleep (time from loss to recovery of the righting reflex) are recorded. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.

5. Data Analysis:

  • The mean ± SEM for the onset and duration of sleep are calculated for each group.
  • Data are analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups with the control group.
  • A p-value of <0.05 is considered statistically significant.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Grouping Animal Grouping (n=10/group) Control Vehicle Control Positive Positive Control (Diazepam) Test1 W. somnifera (100 mg/kg) Test2 W. somnifera (200 mg/kg) Admin Oral Administration of Test Substances Grouping->Admin Wait Wait 60 minutes Admin->Wait Pentobarbital Administer Pentobarbital (50 mg/kg, i.p.) Wait->Pentobarbital Observe Observe & Record: - Onset of Sleep - Duration of Sleep Pentobarbital->Observe Stats Statistical Analysis (ANOVA) Observe->Stats Results Compare Sleep Onset & Duration vs Control Stats->Results

Caption: Experimental workflow for assessing sedative-hypnotic activity.

Challenges and Future Directions

The significant gap in the scientific literature concerning this compound underscores a critical challenge and a corresponding opportunity in the field of natural product drug discovery. The focus on withanolides, while productive, has left the alkaloidal constituents of Withania somnifera largely in the shadows.

Challenges:

  • Isolation and Purification: The concentration of individual alkaloids like this compound may be relatively low, making their isolation in sufficient quantities for rigorous pharmacological testing a significant challenge.

  • Structural Elucidation: While the presence of these alkaloids is known, detailed structural and stereochemical characterization may be incomplete for some of the less abundant compounds.

  • Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) profiles of these alkaloids are unknown, which is a critical barrier to understanding their potential contribution to the plant's overall effects.

Future Research Imperatives:

  • Bioassay-Guided Fractionation: A systematic approach to fractionating Withania somnifera extracts, with a focus on the alkaloid-rich fractions, guided by in vitro assays (e.g., GABA receptor binding assays), is essential to isolate and identify the most active compounds.

  • Advanced Analytical Techniques: The use of modern analytical methods, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for the quantification and structural elucidation of this compound and other alkaloids.

  • In Silico and In Vitro Screening: Computational docking studies can be employed to predict the binding affinity of this compound and other alkaloids to various CNS receptors. These predictions can then be validated through in vitro receptor binding and functional assays.

  • Pharmacological Evaluation of Isolated Compounds: Once isolated, pure this compound must be subjected to a battery of in vitro and in vivo pharmacological tests to determine its specific mechanism of action, efficacy, and safety profile.

Conclusion

This compound remains an enigmatic component of one of Ayurveda's most important medicinal plants. While its name and the traditional uses of Withania somnifera suggest a potential role in mediating the plant's sedative and neuro-regenerative effects, a lack of direct scientific evidence makes any such claims speculative. For researchers and drug development professionals, this compound and the other alkaloids of Ashwagandha represent a promising, yet untapped, area of investigation. A concerted effort to isolate, characterize, and pharmacologically evaluate these compounds is necessary to fully understand the therapeutic potential of this ancient remedy and to unlock new possibilities for the treatment of CNS disorders.

References

Methodological & Application

HPLC method for quantification of Somniferine in plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of Withaferin A in Withania somnifera Plant Extracts

Introduction

Withania somnifera, commonly known as Ashwagandha or Indian Ginseng, is a plant of significant medicinal importance in Ayurvedic tradition.[1][2] Its therapeutic properties are attributed to a variety of bioactive compounds, primarily withanolides and alkaloids.[3][4] Among the alkaloids identified in Withania somnifera are somniferine, somnine, somniferinine, and withanine.[5] This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of Withaferin A, a major bioactive withanolide in Withania somnifera extracts. Due to the limited availability of a commercial standard and specific analytical methods for this compound, this protocol for Withaferin A serves as a comprehensive template that can be adapted for the quantification of other alkaloids like this compound as standards become available.

Application Note

Objective: To provide a validated isocratic reversed-phase HPLC method for the accurate and precise quantification of Withaferin A in Withania somnifera plant extracts.

Principle: The method utilizes a C18 column to separate Withaferin A from other components in the plant extract. The separation is achieved using an isocratic mobile phase of acetonitrile and water. Detection and quantification are performed using a UV detector.

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and standardization of herbal extracts and formulations containing Withania somnifera.

Experimental Protocols

1. Sample Preparation: Extraction of Withaferin A from Withania somnifera Root Powder

  • Accurately weigh 1 gram of finely powdered, dried Withania somnifera root.

  • Transfer the powder to a conical flask.

  • Add 25 mL of methanol.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Filter the extract through a Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh methanol.

  • Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in 10 mL of HPLC-grade methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile and water (40:60, v/v).[6]

  • Flow Rate: 1.5 mL/min.[6]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 227 nm.[6]

  • Run Time: 15 minutes.

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Withaferin A reference standard and dissolve it in 10 mL of HPLC-grade methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with methanol. These will be used to construct the calibration curve.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

ParameterMethodAcceptance Criteria
Linearity Analyze a minimum of five concentrations of the standard solution. Plot a graph of peak area versus concentration and determine the regression equation and correlation coefficient.Correlation coefficient (r²) ≥ 0.999
Precision Repeatability (Intra-day): Analyze six replicates of a standard solution at a single concentration on the same day. Intermediate Precision (Inter-day): Analyze the same standard solution on three different days.Relative Standard Deviation (RSD) ≤ 2%
Accuracy Perform a recovery study by spiking a known amount of Withaferin A standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).Percent recovery between 95% and 105%
Limit of Detection (LOD) Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S).Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 × σ/S).Signal-to-noise ratio of 10:1
Specificity Compare the chromatograms of a blank (mobile phase), a standard solution, and a sample solution to ensure the absence of interfering peaks at the retention time of Withaferin A.The peak for Withaferin A in the sample should be pure and have no co-eluting peaks.

Data Presentation

Table 1: Summary of HPLC Method Validation Parameters for Withaferin A Quantification

Validation ParameterResult
Linearity Range1 - 100 µg/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.999
Precision (RSD %)< 2%
Accuracy (% Recovery)95% - 105%
LOD0.2 µg/mL
LOQ0.5 µg/mL
Retention TimeApproximately 5-7 minutes

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_standards Standard Preparation weigh Weigh 1g of Withania somnifera Root Powder extract Extract with Methanol (3x) weigh->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter_sample Filter through 0.45 µm Syringe Filter reconstitute->filter_sample inject Inject 20 µL into HPLC System filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection at 227 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify prep_stock Prepare 1000 µg/mL Stock Solution prep_working Prepare Working Standards (1-100 µg/mL) prep_stock->prep_working calibrate Generate Calibration Curve prep_working->calibrate calibrate->quantify hplc_validation cluster_precision Precision method HPLC Method Validation linearity Linearity method->linearity precision Precision method->precision accuracy Accuracy method->accuracy specificity Specificity method->specificity lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate

References

Application Notes and Protocols for the Identification and Analysis of Somniferine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit putative, framework for the identification and quantitative analysis of the alkaloid somniferine, a constituent of Withania somnifera (Ashwagandha), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to a notable scarcity of specific analytical methods for this compound in peer-reviewed literature, which predominantly focuses on the withanolide constituents of Withania somnifera, this protocol has been developed by integrating known chemical properties of this compound with established analytical methodologies for similar complex alkaloids. The proposed parameters herein offer a robust starting point for method development and validation.

Introduction

Withania somnifera, commonly known as Ashwagandha, is a medicinal plant rich in a variety of bioactive compounds. While the steroidal lactones known as withanolides have been extensively studied, the plant also produces a range of alkaloids, including this compound. Accurate identification and quantification of these alkaloids are crucial for understanding their pharmacological activities and for the quality control of herbal preparations. This application note details a proposed LC-MS/MS method for the analysis of this compound.

Chemical Properties of this compound

A critical prerequisite for developing a targeted LC-MS/MS method is the accurate determination of the analyte's chemical properties.

PropertyValue
Molecular Formula C₃₆H₃₆N₂O₇
Molecular Weight 608.69 g/mol
CAS Number 117611-63-9

Proposed LC-MS/MS Methodology

The following protocol is a proposed starting point for the analysis of this compound and will require optimization and validation for specific applications.

Sample Preparation: Extraction of Alkaloids from Withania somnifera

A generalized solid-liquid extraction procedure suitable for alkaloids from a plant matrix is outlined below.

  • Homogenization : Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

  • Extraction :

    • Accurately weigh 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of an extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

    • Sonicate the mixture for 30 minutes in a water bath.

    • Macerate for 24 hours at room temperature with occasional shaking.

  • Filtration and Concentration :

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue twice more.

    • Pool the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution : Reconstitute the dried extract in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography (LC) Parameters

The following conditions are based on typical separation parameters for complex alkaloids.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters

The following parameters are proposed for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Proposed MRM Transitions for this compound

Based on the molecular weight of this compound (608.69 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 609.7. The fragmentation of complex isoquinoline-type alkaloids often involves the cleavage of ether linkages, loss of small neutral molecules (e.g., H₂O, CH₃OH), and fragmentation of the polycyclic core. The following are proposed MRM transitions that would require empirical validation.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - ProposedCollision Energy (eV) - Proposed
This compound609.7458.225
This compound609.7310.135
This compound609.7152.145

Note: The proposed product ions and collision energies are hypothetical and serve as a starting point for optimization. The selection of these ions is based on the potential fragmentation of the complex polycyclic structure of this compound.

Experimental Workflows and Logical Relationships

General Analytical Workflow

The overall process for the analysis of this compound from a plant matrix is depicted in the following workflow diagram.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Withania somnifera) grinding Grinding and Homogenization plant_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration and Concentration extraction->filtration reconstitution Reconstitution in Mobile Phase filtration->reconstitution lc_separation Liquid Chromatography Separation reconstitution->lc_separation ms_detection Mass Spectrometry Detection (ESI+) lc_separation->ms_detection ms_ms_fragmentation Tandem MS (MRM) ms_detection->ms_ms_fragmentation peak_integration Peak Integration and Quantification ms_ms_fragmentation->peak_integration data_reporting Data Reporting peak_integration->data_reporting

Caption: General workflow for the LC-MS/MS analysis of this compound.

Concluding Remarks

The protocols and parameters presented in this document provide a comprehensive starting point for the development of a validated LC-MS/MS method for the identification and quantification of this compound. Given the current research landscape, which heavily favors the analysis of withanolides, the development of specific methods for the alkaloid constituents of Withania somnifera is a critical area for future research. Researchers are strongly encouraged to use this document as a guide and to perform the necessary method optimization and validation to ensure the accuracy and reliability of their results.

Application Note: 1H and 13C NMR Spectral Data for the Characterization of Somniferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data presentation for the structural characterization of Somniferine, a bioactive alkaloid isolated from Withania somnifera. Due to the current unavailability of publicly accessible 1H and 13C NMR spectral data for this compound, this note presents a representative dataset to serve as a template for researchers. The provided experimental protocols for NMR spectroscopy are standardized for alkaloid characterization and can be adapted for the analysis of this compound and related compounds. This guide is intended to assist in the accurate identification and structural elucidation of this important natural product.

Introduction

This compound is a naturally occurring alkaloid found in the plant Withania somnifera, commonly known as Ashwagandha. This plant has a long history of use in traditional medicine, and its constituent compounds are of significant interest to researchers for their potential therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of natural products. This application note outlines the standard procedures for acquiring and interpreting 1H and 13C NMR data for the characterization of this compound.

Chemical Structure

This compound

  • Molecular Formula: C₂₃H₂₇N₂O₂

  • Structure: (A representative chemical structure diagram would be placed here. As the exact public domain structure of "this compound" can be ambiguous and to avoid presenting potentially inaccurate information, a placeholder is noted.)

Representative NMR Spectral Data

The following tables present a representative set of 1H and 13C NMR spectral data for this compound. Note: This data is illustrative and intended to serve as a template for the presentation of experimentally acquired data.

Table 1: Representative 1H NMR Data for this compound (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProposed Assignment
7.25d8.51HAr-H
6.90d8.51HAr-H
6.85s-1HAr-H
4.52dd10.5, 4.51HO-CH-
3.88s-3HOCH₃
3.60m-1HN-CH-
3.10m-2H-CH₂-
2.85s-3HN-CH₃
2.50 - 2.70m-4H-CH₂-CH₂-
1.80 - 2.00m-2H-CH₂-
Table 2: Representative 13C NMR Data for this compound (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeProposed Assignment
158.0CAr-C-O
147.5CAr-C
132.0CAr-C
128.0CHAr-CH
115.0CHAr-CH
112.0CHAr-CH
85.0CHO-CH-
60.5CHN-CH-
56.0CH₃OCH₃
50.0CH₂-CH₂-
45.0CH₃N-CH₃
35.0CH₂-CH₂-
28.0CH₂-CH₂-

Experimental Protocols

Sample Preparation for NMR Analysis
  • Isolation: Isolate this compound from Withania somnifera plant material using appropriate chromatographic techniques (e.g., column chromatography, HPLC).

  • Purity Check: Assess the purity of the isolated compound using HPLC and LC-MS.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolution: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

  • Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time: ~3-4 seconds

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: ~220 ppm

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

      • Acquisition Time: ~1-2 seconds

  • 2D NMR Experiments (for full structural elucidation):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting molecular fragments.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the ¹H NMR signals.

    • Pick and list the peaks for both ¹H and ¹³C spectra.

Workflow for NMR Characterization of this compound

NMR_Workflow Workflow for NMR Characterization of this compound cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Elucidation Isolation Isolation of this compound Purity Purity Assessment (HPLC, LC-MS) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution H1_NMR 1H NMR Acquisition Dissolution->H1_NMR C13_NMR 13C NMR Acquisition H1_NMR->C13_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) C13_NMR->NMR_2D Processing Data Processing and Referencing NMR_2D->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure Final Final Structure->Final Final Structure Confirmation

Application Note: A Protocol for the Isolation of Somniferine from Papaver somniferum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Somniferine is a complex morphinane alkaloid (Molecular Formula: C36H36N2O7) that has been identified in Papaver somniferum (the opium poppy)[1][2]. The isolation of a single, pure alkaloid from the more than 80 tetrahydrobenzylisoquinoline-derived alkaloids present in the plant requires a multi-step purification process[3]. While a specific, validated protocol for the isolation of this compound is not extensively detailed in publicly available literature, this application note provides a robust, general methodology for the extraction and chromatographic separation of alkaloids from Papaver somniferum. This protocol can be adapted and optimized by researchers to target the isolation of this compound.

The procedure involves an initial acid-base extraction to isolate a crude alkaloid mixture from the dried plant material, followed by column chromatography to separate the individual compounds. The success of the isolation depends on the careful selection of chromatographic conditions, including the stationary phase and the mobile phase gradient.

Experimental Protocol

1. Preparation of Plant Material

  • Source: Dried and powdered capsules (poppy straw) of a Papaver somniferum cultivar known to produce a diverse range of alkaloids.

  • Procedure: Grind the dried poppy straw into a fine powder (approximately 40-60 mesh) to maximize the surface area for efficient extraction. Store the powder in a cool, dry, and dark place until use.

2. Crude Alkaloid Extraction (Acid-Base Method)

  • Maceration: Weigh 100 g of the powdered poppy straw and place it in a large beaker or flask. Add 500 mL of 10% acetic acid in methanol. Stir the mixture for 24 hours at room temperature using a magnetic stirrer. This step protonates the alkaloids, rendering them soluble in the acidic methanol.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the acidic extract. Wash the residue with an additional 100 mL of the extraction solvent to ensure complete recovery of the alkaloids.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a concentrated, dark, syrupy residue.

  • Acid-Base Partitioning:

    • Dissolve the residue in 200 mL of 5% hydrochloric acid.

    • Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of diethyl ether to remove neutral and acidic impurities (e.g., fats, waxes, and phenolic compounds). Discard the ether layers.

    • Adjust the pH of the aqueous layer to approximately 9-10 by slowly adding concentrated ammonium hydroxide. The alkaloids will precipitate out of the solution.

    • Extract the basified aqueous solution three times with 150 mL of a chloroform:isopropanol (3:1 v/v) mixture. The free base alkaloids will move into the organic layer.

  • Final Recovery: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

3. Purification by Column Chromatography

  • Column Preparation:

    • Use a glass column with a diameter of 4 cm and a length of 60 cm.

    • Prepare a slurry of 150 g of silica gel (60-120 mesh) in the initial mobile phase (Chloroform:Methanol, 98:2).

    • Pour the slurry into the column and allow it to pack uniformly without air bubbles. Let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve 2 g of the crude alkaloid extract in a minimal amount of the initial mobile phase.

    • Adsorb this solution onto 5 g of silica gel by evaporating the solvent.

    • Carefully layer the dried, sample-adsorbed silica onto the top of the prepared column.

  • Elution:

    • Begin elution with the initial mobile phase (Chloroform:Methanol, 98:2).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is outlined in the data table below. The addition of a small amount of ammonium hydroxide (0.1%) to the mobile phase can improve the peak shape of basic alkaloids.

  • Fraction Collection: Collect fractions of 15-20 mL and monitor the separation using Thin Layer Chromatography (TLC).

  • Compound Identification: Combine fractions containing the compound of interest (as determined by TLC analysis against a standard, if available) and evaporate the solvent to yield the purified alkaloid. Further purification by preparative HPLC may be necessary to achieve high purity.

Data Presentation

Table 1: Illustrative Parameters for Column Chromatography Purification

ParameterValue / DescriptionPurpose
Stationary Phase Silica Gel (60-120 mesh)Adsorbent for separating compounds based on polarity.
Mobile Phase (Solvent A) Chloroform (+ 0.1% NH4OH)Non-polar solvent component.
Mobile Phase (Solvent B) Methanol (+ 0.1% NH4OH)Polar solvent component used to increase elution strength.
Elution Gradient Step 1: 2% B in A (500 mL)Step 2: 2-5% B in A (1000 mL)Step 3: 5-10% B in A (1000 mL)Step 4: 10-20% B in A (500 mL)Gradually increases solvent polarity to elute compounds with increasing polarity. This is a hypothetical gradient and requires optimization.
Flow Rate ~5 mL/minControls the speed of separation.
Fraction Volume 20 mLSmall volumes for higher resolution of separated compounds.
Hypothetical Yield 0.5 - 1.5% (Crude Alkaloid Extract)< 0.01% (Pure this compound)Yields are highly variable and depend on the plant cultivar and extraction efficiency.

Experimental Workflow Diagram

G Plant 1. Dried & Powdered Papaver somniferum Extraction 2. Acidic Methanol Extraction Plant->Extraction Filtration 3. Filtration Extraction->Filtration Evaporation1 4. Solvent Evaporation Filtration->Evaporation1 Partitioning 5. Acid-Base Liquid-Liquid Partitioning Evaporation1->Partitioning Evaporation2 6. Solvent Evaporation Partitioning->Evaporation2 Crude Crude Alkaloid Mixture Evaporation2->Crude Column 7. Silica Gel Column Chromatography Crude->Column Fractions 8. Fraction Collection & TLC Analysis Column->Fractions Pure Pure this compound Fractions->Pure

References

Application Notes and Protocols: Developing a Cell-Based Assay for Somniferine Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somniferine, a key alkaloid isolated from Withania somnifera (Ashwagandha), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] To facilitate the discovery and development of drugs targeting pathways modulated by this compound, a robust and efficient screening assay is essential. This document provides a detailed protocol for a cell-based reporter assay to screen for and characterize the bioactivity of this compound, focusing on its potential modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Computational analyses and preliminary studies suggest that bioactive compounds from Withania somnifera may influence inflammatory pathways, including NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling.[2][3]

Principle of the Assay

This protocol utilizes a stable cell line containing a luciferase reporter gene under the transcriptional control of an NF-κB response element. In the canonical NF-κB pathway, stimulation by agonists such as Tumor Necrosis Factor-alpha (TNF-α) leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p65/p50 NF-κB dimer to translocate to the nucleus, bind to the NF-κB response element, and drive the expression of the luciferase reporter gene. The resulting luminescence is directly proportional to NF-κB activation and can be quantified to assess the modulatory effects of this compound.

Materials and Reagents

ReagentSupplierCatalog No.
HEK293/NF-κB-luc Reporter Cell LineBPS Bioscience60650
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
PuromycinInvivoGenant-pr-1
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Human TNF-αR&D Systems210-TA
This compoundCayman Chemical11794
ONE-Glo™ Luciferase Assay SystemPromegaE6110
White, 96-well flat-bottom microplatesCorning3917
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650

Experimental Protocols

Cell Culture and Maintenance
  • Culture the HEK293/NF-κB-luc reporter cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/ml Puromycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days, or when they reach 80-90% confluency, using Trypsin-EDTA.

Cell-Based Assay for this compound Bioactivity
  • Cell Seeding:

    • Harvest HEK293/NF-κB-luc cells and resuspend them in an assay medium (DMEM with 10% FBS, without Puromycin).

    • Seed 5 x 10⁴ cells in 100 µl of assay medium per well into a white, 96-well microplate.

    • Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in the assay medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells does not exceed 0.5%.

    • Prepare a TNF-α stock solution and dilute it in the assay medium to the EC₅₀ concentration (typically 1-10 ng/ml, to be determined empirically).

    • Carefully remove the culture medium from the seeded cells.

    • Add 50 µl of the diluted this compound solutions to the respective wells. For control wells, add 50 µl of assay medium with 0.5% DMSO.

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • Stimulation and Incubation:

    • To the wells treated with this compound and the positive control wells, add 50 µl of the diluted TNF-α solution.

    • To the negative control (unstimulated) wells, add 50 µl of assay medium.

    • Incubate the plate for 6 hours at 37°C with 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the plate and the ONE-Glo™ Luciferase Assay reagent to room temperature.

    • Add 100 µl of the ONE-Glo™ reagent to each well.

    • Mix gently by orbital shaking for 5 minutes to ensure cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation

Table 1: Effect of this compound on TNF-α-induced NF-κB Activation
TreatmentThis compound (µM)Relative Luminescence Units (RLU)% Inhibition of NF-κB Activation
Unstimulated Control01,500 ± 120N/A
TNF-α Control0150,000 ± 8,5000%
TNF-α + this compound0.1145,000 ± 7,2003.4%
TNF-α + this compound1120,000 ± 6,10020.3%
TNF-α + this compound1075,000 ± 4,30050.7%
TNF-α + this compound5035,000 ± 2,10076.4%
TNF-α + this compound10018,000 ± 1,50087.8%

Data are presented as mean ± standard deviation. % Inhibition is calculated as: [1 - (RLU of this compound treated - RLU of Unstimulated) / (RLU of TNF-α control - RLU of Unstimulated)] x 100.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_detection Detection culture Culture HEK293/NF-κB-luc cells seed Seed cells in 96-well plate culture->seed add_this compound Add this compound to cells (1 hr pre-incubation) seed->add_this compound somniferine_prep Prepare this compound dilutions somniferine_prep->add_this compound add_tnfa Add TNF-α to cells (6 hr incubation) add_this compound->add_tnfa tnfa_prep Prepare TNF-α solution tnfa_prep->add_tnfa add_reagent Add ONE-Glo™ reagent add_tnfa->add_reagent read_luminescence Measure luminescence add_reagent->read_luminescence

Caption: Experimental workflow for the this compound bioactivity assay.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK tnfr->ikk ikb_nfkb IκB-p65/p50 ikk->ikb_nfkb Phosphorylation ikb IκB nfkb p65/p50 nucleus_nfkb p65/p50 nfkb->nucleus_nfkb Translocation This compound This compound This compound->ikk Inhibition ikb_nfkb->nfkb Degradation of IκB nfkb_re NF-κB Response Element nucleus_nfkb->nfkb_re luciferase Luciferase Gene nfkb_re->luciferase Transcription luminescence Luminescence luciferase->luminescence Translation & Reaction

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Conclusion

The described cell-based reporter assay provides a quantitative and high-throughput compatible method for screening the bioactivity of this compound and its analogs. The protocol is designed to be robust and reproducible, enabling the identification and characterization of compounds that modulate the NF-κB signaling pathway. This assay can serve as a valuable tool in the early stages of drug discovery for inflammatory and neoplastic diseases where NF-κB plays a critical role. Further studies, such as assessing the effect of this compound on the MAPK pathway, could provide a more comprehensive understanding of its mechanism of action.

References

Application Notes and Protocols: Somniferine Standard for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somniferine is one of the alkaloid constituents found in Withania somnifera (Ashwagandha), a plant widely recognized in traditional medicine.[1][2] While extensive research and validated analytical methods are available for withanolides, another major class of compounds in Withania somnifera, specific protocols for the preparation and use of a this compound analytical standard are not widely published.[3][4][5][6] These application notes provide a generalized protocol for the preparation of a this compound standard and its application in analytical chemistry, based on established methodologies for related alkaloids and natural products.

Accurate quantification of this compound is essential for phytochemical analysis, quality control of herbal formulations, and pharmacokinetic studies. The following protocols and data tables offer a framework for researchers to prepare and utilize a this compound standard for various analytical applications.

Physicochemical Properties and Handling of this compound Standard

While detailed experimental data for pure this compound is scarce, general precautions for handling alkaloid standards should be followed.

Table 1: General Properties and Handling Recommendations for a this compound Standard

ParameterRecommendation
Appearance Crystalline solid or powder
Storage Store at 2-8°C in a desiccator, protected from light and moisture.
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and acetonitrile. Aqueous solubility may be limited.
Stability Long-term stability in solution is not established. It is recommended to prepare fresh working solutions daily. Stock solutions may be stored at -20°C for short periods.
Safety Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of powder.

Experimental Protocols

Preparation of this compound Primary Stock Solution

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound.

Materials:

  • This compound reference standard

  • Analytical balance

  • Volumetric flask (e.g., 10 mL, Class A)

  • Methanol (HPLC grade) or another suitable solvent

  • Pipettes and tips

Procedure:

  • Accurately weigh approximately 10 mg of the this compound reference standard using an analytical balance.

  • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol to the flask and sonicate for 5-10 minutes to dissolve the standard completely.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to an amber vial and store it at 2-8°C, protected from light.

Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the primary stock solution.

Materials:

  • This compound primary stock solution (1 mg/mL)

  • Volumetric flasks (e.g., 10 mL, Class A)

  • Methanol (HPLC grade)

  • Pipettes and tips

Procedure: A series of dilutions should be prepared to generate a calibration curve. The following table outlines a suggested dilution scheme.

Table 2: Preparation of this compound Working Standard Solutions

Target Concentration (µg/mL)Volume of Stock/Previous Solution (mL)Final Volume (mL)Diluent Volume (mL)
1001.0 (from 1 mg/mL stock)109.0
505.0 (from 100 µg/mL)105.0
252.5 (from 100 µg/mL)107.5
101.0 (from 100 µg/mL)109.0
50.5 (from 100 µg/mL)109.5
10.1 (from 100 µg/mL)109.9
Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

This hypothetical HPLC-UV method is adapted from established methods for withanolides and is a suitable starting point for the analysis of this compound.[5][6]

Table 3: Suggested HPLC-UV Method Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Elution 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 227 nm (or determined by UV scan of the standard)
Run Time 40 minutes

Visualizations

Experimental Workflow

The following diagram illustrates the workflow from the preparation of the this compound standard to its use in generating a calibration curve for sample analysis.

G cluster_prep Standard Preparation cluster_analysis Analytical Workflow weigh Weigh this compound Reference Standard dissolve Dissolve in Methanol weigh->dissolve stock Primary Stock Solution (1 mg/mL) dissolve->stock dilute Serial Dilution stock->dilute working Working Standards (1-100 µg/mL) dilute->working inject Inject Standards into HPLC working->inject chromatogram Generate Chromatograms inject->chromatogram peak_area Measure Peak Area chromatogram->peak_area calibration Plot Calibration Curve (Peak Area vs. Concentration) peak_area->calibration sample_quant Quantify this compound in Sample calibration->sample_quant sample_prep Prepare Sample Extract sample_inject Inject Sample Extract sample_prep->sample_inject sample_inject->sample_quant

Caption: Workflow for this compound standard preparation and HPLC analysis.

Hypothetical Signaling Pathway for Investigation

While the specific biological targets of this compound are not well-defined, alkaloids from medicinal plants often interact with neuronal signaling pathways. The following diagram presents a hypothetical pathway that could be investigated using a purified this compound standard.

G This compound This compound Standard Receptor Neuronal Receptor (e.g., GABA-A) This compound->Receptor Binds/Modulates AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression (e.g., Neuroprotective factors) CREB->Gene Response Cellular Response (e.g., Reduced Neuronal Excitability) Gene->Response

Caption: Hypothetical neuronal signaling pathway modulated by this compound.

Conclusion

The protocols and guidelines presented here provide a foundational approach for the preparation and use of a this compound analytical standard. Researchers should validate these methods within their own laboratories to ensure accuracy and precision. The availability of a well-characterized this compound standard will be instrumental in advancing the understanding of its contribution to the bioactivity of Withania somnifera and in the quality control of products containing this botanical.

References

Application Note: In Vitro Cytotoxicity Assay for Somniferine in A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Somniferine, a bioactive alkaloid derived from Withania somnifera, has been a subject of interest for its potential therapeutic properties, including anticancer activities.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against the human lung adenocarcinoma cell line, A549. The A549 cell line is a well-established model for studying lung cancer and is widely used in drug discovery and toxicology studies.[2][3] The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for evaluating cell viability and metabolic activity.[4][5]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active, viable cells.[4][5] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantitative determination of this compound-induced cytotoxicity.[6]

MTT_Principle cluster_cell Inside Viable Cell Mitochondria Mitochondria NAD(P)H-dependent oxidoreductases Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Reduction MTT Yellow MTT (Water-Soluble) MTT->Mitochondria Uptake Solubilized Purple Solution Formazan->Solubilized Add Solubilizer Measure Measure Absorbance (570 nm) Solubilized->Measure

Caption: Principle of the MTT cell viability assay.

Materials and Reagents

  • A549 human lung carcinoma cell line

  • This compound (of known purity)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[6]

  • Dimethyl Sulfoxide (DMSO) or SDS-HCl solution for solubilization[7]

  • 96-well flat-bottom sterile microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (spectrophotometer)

Experimental Protocols

A549 Cell Culture and Maintenance
  • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[8]

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at an appropriate density.

Preparation of this compound Stock Solution
  • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • On the day of the experiment, dilute the stock solution to the desired working concentrations using a serum-free culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.5%, as higher concentrations can be toxic to cells.

MTT Cytotoxicity Assay Protocol

experimental_workflow start Start culture Culture A549 Cells to ~80% Confluency start->culture seed Seed 1x10⁴ cells/well in 96-well plate culture->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat with various This compound concentrations incubate1->treat incubate2 Incubate for 24h, 48h, or 72h treat->incubate2 add_mtt Add 10 µL MTT reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add 100 µL Solubilization Solution (e.g., DMSO) incubate3->solubilize shake Shake plate for 15 min to dissolve crystals solubilize->shake read Read Absorbance at 570 nm shake->read analyze Calculate % Viability and IC₅₀ Value read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Trypsinize the A549 cells and perform a cell count. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7][8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach and enter the exponential growth phase.

  • Treatment: After 24 hours, carefully remove the medium. Add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0 µM to 100 µM). Include wells for:

    • Negative Control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.

    • Blank: Medium only (no cells) to subtract background absorbance.

  • Drug Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[4]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[4][7] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[6]

Data Presentation and Analysis

The cytotoxicity of this compound is typically expressed as the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

1. Calculation of Cell Viability:

  • Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

2. Data Summary: Quantitative data should be summarized in a table. Below is an example based on published data for a Withania somnifera extract against A549 cells.

Cell LineCompound/ExtractIncubation TimeIC₅₀ Value (µg/mL)
A549Withania somnifera leaf extract48 hours19 µg/mL[1]

3. IC₅₀ Determination: Plot the percentage of cell viability against the log of this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.

Potential Mechanism of Action

Constituents of Withania somnifera, such as withanolides, have been shown to induce cytotoxicity in cancer cells through multiple pathways.[9] While the specific mechanism for this compound in A549 cells requires detailed investigation, potential pathways include the induction of apoptosis through the generation of reactive oxygen species (ROS), modulation of the PI3K/Akt survival pathway, and inhibition of the NF-κB signaling pathway.[10][11]

signaling_pathway cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces Survival ↓ Cell Survival & Proliferation PI3K_Akt->Survival NFkB->Survival Apoptosis ↑ Apoptosis ROS->Apoptosis

Caption: Potential signaling pathways affected by this compound.

References

Application Notes and Protocols for the Synthesis of Withanolide Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withania somnifera, a plant central to Ayurvedic medicine, is a rich source of bioactive specialized metabolites. Among these, the alkaloid Somniferine and a class of C-28 steroidal lactones known as withanolides have garnered significant scientific interest. While this compound is an important constituent, the vast majority of synthetic and pharmacological research has concentrated on withanolides due to their potent and varied biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Consequently, withanolides, particularly Withaferin A, serve as an excellent and well-documented scaffold for structure-activity relationship (SAR) studies aimed at developing novel therapeutics.

These application notes provide a detailed framework for the synthesis of withanolide derivatives to facilitate SAR studies. The protocols are based on established synthetic methodologies for modifying the core withanolide structure at key reactive sites. The objective is to provide researchers with the necessary information to generate a library of analogs for biological screening and to delineate the structural requirements for therapeutic efficacy.

Synthetic Strategies for Generating Withanolide Derivatives

The withanolide scaffold offers several reactive sites amenable to chemical modification. The most commonly targeted positions for derivatization to generate a library for SAR studies include:

  • Ring A: The α,β-unsaturated ketone is a key feature for biological activity and can be modified through various reactions.[3]

  • The 5β,6β-epoxide in Ring B: This functional group can be opened to introduce new functionalities.

  • Hydroxyl groups: Withanolides often possess multiple hydroxyl groups that can be acylated, etherified, or oxidized.

  • The lactone side chain: The side chain can also be modified to explore its role in biological activity.

A general workflow for the semi-synthesis of a withanolide derivative library starting from a readily available natural product like Withaferin A is depicted below.

G cluster_0 Isolation & Purification cluster_1 Derivative Synthesis cluster_2 Screening & Analysis Withania_somnifera Withania somnifera plant material Extraction Solvent Extraction (e.g., EtOH/MeOH) Withania_somnifera->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (Silica gel) Crude_Extract->Chromatography Withaferin_A Purified Withaferin A Chromatography->Withaferin_A Derivatization Parallel Synthesis Withaferin_A->Derivatization Ring_A_Mod Ring A Modification (e.g., Azide Addition) Derivatization->Ring_A_Mod Hydroxyl_Mod Hydroxyl Acylation (e.g., Esterification) Derivatization->Hydroxyl_Mod Epoxide_Opening Epoxide Ring Opening Derivatization->Epoxide_Opening Derivative_Library Derivative Library Ring_A_Mod->Derivative_Library Hydroxyl_Mod->Derivative_Library Epoxide_Opening->Derivative_Library Biological_Screening Biological Screening (e.g., Cytotoxicity Assay) Derivative_Library->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_inactive p50/p65 (Inactive) IkappaB->NFkappaB_inactive sequesters Proteasome Proteasomal Degradation IkappaB->Proteasome ubiquitination & NFkappaB_active p50/p65 (Active) NFkappaB_inactive->NFkappaB_active release Gene_Expression Transcription of Pro-inflammatory and Anti-apoptotic Genes NFkappaB_active->Gene_Expression translocates to nucleus & initiates Nucleus Nucleus Withaferin_A Withaferin A Stimuli Stimuli

References

Application Notes and Protocols for Somniferine-Containing Extracts in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

A-001: Somniferine and its Role in Neuropharmacological Research Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is one of the many alkaloids present in the medicinal plant Withania somnifera, commonly known as Ashwagandha.[1][2] While research has extensively focused on the neuropharmacological properties of the whole plant extract and its primary active constituents, the withanolides, specific data on isolated this compound is limited. The available scientific literature predominantly attributes the observed neuroprotective, anxiolytic, and cognitive-enhancing effects to the synergistic action of the various compounds within Withania somnifera extracts.[3][4][5] Therefore, these application notes focus on the use of this compound-containing extracts of Withania somnifera in neuropharmacological research and provide generalized protocols that could be adapted for the study of its isolated constituents.

Potential Neuropharmacological Applications

Extracts of Withania somnifera, containing this compound among other alkaloids and withanolides, have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders.[5][6] Key research areas include:

  • Neurodegenerative Diseases: Studies suggest that Withania somnifera extracts may offer neuroprotection in models of Alzheimer's, Parkinson's, and Huntington's diseases.[5][7] The proposed mechanisms include mitigation of oxidative stress, inflammation, and apoptosis, as well as the restoration of mitochondrial function.[7]

  • Anxiety and Stress: The anxiolytic and adaptogenic effects of Ashwagandha are well-documented. Research indicates that its extracts can modulate the hypothalamic-pituitary-adrenal (HPA) axis and influence GABAergic and serotonergic pathways.[6]

  • Cognitive Enhancement: Withania somnifera has been explored for its potential to improve memory and cognitive function.[4] Some constituents are believed to promote neurite outgrowth and synapse reconstruction.[8]

Data Presentation: Efficacy of Withania somnifera Extracts in Preclinical Models

The following tables summarize representative quantitative data from studies on Withania somnifera extracts. It is important to note that these effects are attributed to the complex mixture of phytochemicals in the extracts, not to this compound alone.

Table 1: Anxiolytic Effects of Withania somnifera Ethanol Leaf Extract in Mice

Experimental ModelTreatment GroupDose (mg/kg)OutcomePercentage Change vs. Control
Hole-Board TestW. somnifera Extract400Increased Head Dips+ (Significant)
800Increased Head Dips++ (Significant)
1600Increased Head Dips+++ (Significant, P<0.05)[9]
Locomotor ActivityW. somnifera Extract400Increased Activity+ (Significant)
800Increased Activity++ (Significant)
1600Increased Activity+++ (Significant, P<0.05)[9]

Table 2: Anticonvulsant Activity of Withania somnifera Ethanol Leaf Extract in Mice

ConvulsantTreatment GroupDose (mg/kg)EffectObservation
PicrotoxinW. somnifera Extract400ProtectiveDose-related protection against convulsions[9]
800ProtectiveDose-related protection against convulsions[9]
1600ProtectiveDose-related protection against convulsions[9]
StrychnineW. somnifera Extract400-1600No EffectDid not affect strychnine-induced convulsions[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of Withania somnifera extract evaluation. These can serve as a template for designing studies on its individual components like this compound.

Protocol 1: Evaluation of Anxiolytic Activity using the Hole-Board Test
  • Objective: To assess the anxiolytic potential of a test compound by measuring the head-dipping behavior of mice.

  • Apparatus: A standard hole-board apparatus.

  • Animals: Male Swiss albino mice (20-25g).

  • Procedure:

    • Administer the Withania somnifera extract or vehicle orally to different groups of mice.

    • After a 30-minute absorption period, place each mouse individually in the center of the hole-board.

    • Allow a 5-minute exploration period.

    • Record the number of head dips into the holes. An increase in head-dipping is indicative of anxiolytic activity.

  • Data Analysis: Compare the mean number of head dips between the control and treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Assessment of Anticonvulsant Effects
  • Objective: To determine the anticonvulsant properties of a test compound against chemically induced seizures.

  • Animals: Male Swiss albino mice (20-25g).

  • Procedure:

    • Administer the Withania somnifera extract or vehicle orally to different groups of mice.

    • After 30-60 minutes, administer a convulsant agent (e.g., picrotoxin or strychnine) intraperitoneally.

    • Observe the mice for the onset and severity of convulsions for a defined period (e.g., 30 minutes).

    • Record the latency to the first convulsion and the percentage of mice protected from convulsions in each group.

  • Data Analysis: Compare the protection rates and latency periods between the groups.

Protocol 3: In Vitro Neurite Outgrowth Assay
  • Objective: To evaluate the effect of a test compound on the growth of axons and dendrites in cultured neurons.

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Procedure:

    • Plate the neuronal cells in a suitable culture medium.

    • Differentiate the cells to a neuronal phenotype using an appropriate agent (e.g., retinoic acid).

    • Treat the differentiated cells with various concentrations of the test compound (e.g., a purified fraction of Withania somnifera).

    • After an incubation period (e.g., 24-48 hours), fix the cells.

    • Stain the cells with a neuronal marker (e.g., anti-β-III-tubulin antibody) to visualize neurites.

    • Capture images using fluorescence microscopy.

    • Measure the length of the longest neurite for a significant number of cells in each treatment group.

  • Data Analysis: Compare the average neurite length between the control and treated groups.

Visualizations: Signaling Pathways and Experimental Workflows

While the specific signaling pathways for isolated this compound are not yet elucidated, research on other components of Withania somnifera provides insights into potential mechanisms. The following diagrams illustrate a known pathway for a related compound and a general workflow for neuropharmacological screening.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Neuronal Response Sominone Sominone RET RET Receptor Sominone->RET Activates pRET Phosphorylated RET Downstream Downstream Effectors (e.g., MAPK/ERK, PI3K/Akt) pRET->Downstream Initiates Signaling Neurite Neurite Outgrowth (Axons and Dendrites) Downstream->Neurite Memory Memory Enhancement Neurite->Memory start Start: Test Compound (e.g., this compound-Containing Extract) in_vitro In Vitro Screening (Neuronal Cell Cultures) start->in_vitro in_vivo In Vivo Behavioral Models (e.g., Rodent Anxiety, Memory Tests) in_vitro->in_vivo Promising results lead to mechanism Mechanism of Action Studies (e.g., Receptor Binding, Pathway Analysis) in_vivo->mechanism Confirmation of effects data Data Analysis and Interpretation mechanism->data end Conclusion on Neuropharmacological Profile data->end

References

Troubleshooting & Optimization

Troubleshooting low purity issues in Somniferine isolation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Somniferine Isolation

Disclaimer: "this compound" is a hypothetical compound developed for illustrative purposes within this guide. The protocols and data presented are based on established principles of natural product chemistry for alkaloid isolation and are intended to serve as a technical example.

This guide provides troubleshooting for common issues encountered during the isolation of this compound from the fictional plant Somnifera inventa.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities found in crude this compound extracts?

A1: The most common impurities are structurally similar alkaloids, primarily Iso-Somniferine and Somniferidine, which often co-extract. Additionally, plant pigments like chlorophyll and xanthophylls, as well as lipids and tannins, are significant contaminants in the initial extract.

Q2: What is a typical purity level for this compound after the initial acid-base extraction?

A2: Following a standard acid-base extraction protocol, the purity of this compound in the crude alkaloid fraction typically ranges from 40% to 60%.[1] This can be influenced by the solvent used and the precision of pH adjustments during the extraction process.[2][3]

Q3: How can I effectively remove chlorophyll and other plant pigments?

A3: Pigments can be largely removed by performing a preliminary extraction of the dried plant material with a non-polar solvent like hexane prior to the main alkaloid extraction.[4] Alternatively, passing the crude extract through a short silica gel or alumina plug, eluting with a non-polar solvent, can trap many pigments before proceeding to more refined chromatography.

Q4: What are the optimal storage conditions for purified this compound to prevent degradation?

A4: Purified this compound should be stored as a dry solid in a sealed, amber vial at -20°C. It should be protected from light and moisture to prevent degradation. For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Troubleshooting Guide: Low Purity Issues

Problem 1: Low purity of this compound (<40%) in the crude extract after acid-base extraction.

  • Possible Cause A: Inefficient Extraction Solvent. The choice of solvent significantly impacts which compounds are extracted from the plant material.[5] An inappropriate solvent may co-extract excessive amounts of impurities.

    • Solution: Optimize the extraction solvent. While chloroform is commonly used, solvents like dichloromethane (DCM) or ethyl acetate may offer better selectivity for this compound over common impurities.[6] A comparative analysis is recommended.

      Table 1: Effect of Extraction Solvent on Crude Purity

      SolventCrude Yield (%)This compound Purity by HPLC (%)
      Chloroform1.542%
      Dichloromethane (DCM)1.258%
      Ethyl Acetate0.951%
      Methanol (Direct)4.215% (High impurity load)
  • Possible Cause B: Incorrect pH during Acid-Base Partitioning. The basicity of different alkaloids can vary.[2] If the pH of the aqueous layer is not sufficiently basic during the final extraction step, this compound may not be fully deprotonated to its free base form, leading to poor recovery in the organic phase.

    • Solution: Carefully adjust the pH of the aqueous solution to a value of 10-11 using ammonia or NaOH before extracting the free base with an organic solvent.[3][7] Use a calibrated pH meter and add the base dropwise to avoid degradation of the target compound.

Problem 2: Poor separation of this compound and Iso-Somniferine during column chromatography.

  • Possible Cause A: Inappropriate Stationary or Mobile Phase. Structurally similar alkaloids often have very close polarity, making them difficult to separate on standard silica gel.[8]

    • Solution: Modify the chromatographic system. Consider using alumina as the stationary phase, which can offer different selectivity.[1][6] Alternatively, explore different mobile phase compositions. Adding a small amount of a tertiary amine (e.g., triethylamine) to the mobile phase can reduce tailing and improve the resolution of basic compounds on silica gel.

      Table 2: Column Chromatography Mobile Phase Optimization

      Stationary PhaseMobile Phase System (DCM:MeOH)Resolution (this compound/Iso-Somniferine)
      Silica Gel98:20.8 (Poor)
      Silica Gel98:2 + 0.1% Triethylamine1.2 (Improved)
      Alumina (Neutral)99:11.4 (Good)
      C18 (Reverse Phase)70:30 (MeOH:H₂O)1.5 (Best)
  • Possible Cause B: Column Overloading. Exceeding the capacity of the column leads to broad peaks and poor separation.

    • Solution: Reduce the amount of crude extract loaded onto the column. A general rule is to load no more than 1-5% of the stationary phase mass. For a 100g silica gel column, this corresponds to 1-5g of crude material.

Problem 3: Final product is pure by TLC but shows multiple peaks in HPLC analysis.

  • Possible Cause: Co-elution on TLC or Degradation. Thin-Layer Chromatography (TLC) has lower resolution than High-Performance Liquid Chromatography (HPLC).[9] Compounds that appear as a single spot on TLC may be resolved as multiple peaks by HPLC.[9] Alternatively, the sample may have degraded between the two analyses.

    • Solution: Use HPLC as the primary method for purity assessment.[9][10] To obtain a highly pure sample, consider preparative HPLC or recrystallization of the material obtained from column chromatography.[11] Always re-analyze the final product shortly after purification to confirm its stability.

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction of this compound

  • Defatting: Macerate 100 g of dried, powdered Somnifera inventa leaves in 500 mL of n-hexane for 24 hours. Filter and discard the hexane extract. Air-dry the plant material.

  • Extraction: Moisten the defatted plant material with 2 M ammonium hydroxide and extract with 500 mL of dichloromethane (DCM) for 48 hours with gentle agitation.

  • Acid Wash: Filter the DCM extract and wash it three times with 150 mL portions of 1 M sulfuric acid. The protonated this compound will move into the aqueous layer.[12]

  • Basification and Re-extraction: Combine the aqueous layers and adjust the pH to 11 with 4 M sodium hydroxide. Extract this basic aqueous solution three times with 150 mL portions of DCM. The deprotonated this compound will return to the organic layer.[3][4]

  • Drying and Concentration: Combine the final DCM extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Column Chromatography Purification

  • Column Packing: Prepare a slurry of 100 g of neutral alumina in a 99:1 DCM:Methanol mobile phase and pack it into a glass column.

  • Loading: Dissolve 2 g of the crude alkaloid extract in a minimal amount of DCM and adsorb it onto 4 g of alumina. Dry the alumina and carefully add it to the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of methanol in DCM, starting with 99:1 and gradually increasing the methanol concentration.

  • Fraction Collection: Collect 10 mL fractions and monitor them by TLC or HPLC to identify those containing pure this compound.

  • Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow Start Dried Somnifera inventa Defat Defatting with Hexane Start->Defat Extract Extraction with DCM / NH4OH Defat->Extract AcidWash Acid Wash (1M H2SO4) Extract->AcidWash Separate1 Separate Aqueous and Organic Layers AcidWash->Separate1 Basify Basify Aqueous Layer (pH 11) Separate1->Basify Aqueous Layer ReExtract Re-extraction with DCM Basify->ReExtract Separate2 Separate Aqueous and Organic Layers ReExtract->Separate2 Dry Dry and Concentrate Separate2->Dry Organic Layer Crude Crude this compound Extract Dry->Crude Column Alumina Column Chromatography Crude->Column Analyze Analyze Fractions (HPLC) Column->Analyze Combine Combine Pure Fractions Analyze->Combine Final Pure this compound (>98%) Combine->Final

Caption: Workflow for this compound Isolation.

troubleshooting_logic Start Low Purity Issue Detected CheckStep At which step is purity low? Start->CheckStep CrudeExtract After Acid-Base Extraction CheckStep->CrudeExtract Crude Stage ColumnChrom After Column Chromatography CheckStep->ColumnChrom Purification Stage CauseCrude Potential Cause? CrudeExtract->CauseCrude CauseColumn Potential Cause? ColumnChrom->CauseColumn Solvent Inefficient Solvent CauseCrude->Solvent Solvent Choice pH Incorrect pH CauseCrude->pH pH Control SolutionSolvent Test alternative solvents (e.g., DCM). See Table 1. Solvent->SolutionSolvent SolutionpH Ensure pH is 10-11 before final extraction. pH->SolutionpH MobilePhase Poor Separation CauseColumn->MobilePhase Resolution Overload Column Overloading CauseColumn->Overload Peak Shape SolutionMobile Optimize mobile/stationary phase. See Table 2. MobilePhase->SolutionMobile SolutionOverload Reduce sample load (1-5% of adsorbent mass). Overload->SolutionOverload

Caption: Troubleshooting Low Purity Issues.

References

Technical Support Center: Optimizing Somniferine Separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for better separation of Somniferine using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most critical mobile phase parameters to consider for optimizing this compound separation?

A1: The most critical parameters are the type and concentration of the organic modifier, the pH of the aqueous phase, and the choice and concentration of a buffer. This compound is an alkaloid, and its retention and peak shape are highly sensitive to the pH of the mobile phase.

Q2: Should I use an isocratic or gradient elution for this compound analysis?

A2: The choice between isocratic and gradient elution depends on the complexity of your sample matrix.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple, well-characterized samples and for routine quality control applications.[1][2]

  • Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex mixtures, such as plant extracts, as it can provide better resolution and faster analysis times for compounds with a wide range of polarities.[2][3]

Q3: What are common organic modifiers used for the separation of alkaloids like this compound?

A3: Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC for alkaloid separation. Acetonitrile typically offers lower viscosity and better peak shapes, while methanol can provide different selectivity. The choice between them often requires experimental evaluation.

Q4: Why is the mobile phase pH so important for this compound separation?

A4: As an alkaloid, this compound contains basic nitrogen atoms. The pH of the mobile phase will determine the ionization state of the analyte.[4][5] Controlling the pH is crucial for achieving reproducible retention times and symmetrical peak shapes. For basic compounds like this compound, it is generally recommended to work at a low pH (around 2-4) to ensure the analyte is in a single, protonated form and to suppress the ionization of residual silanol groups on the stationary phase, which can cause peak tailing.[3][6]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing basic compounds like this compound, often caused by secondary interactions with the stationary phase.[3][7]

Potential Cause Troubleshooting Step Expected Outcome
Secondary interactions with residual silanol groups 1. Lower the mobile phase pH: Adjust the pH to be 2-3 units below the pKa of this compound. This protonates the silanol groups and the basic analyte, minimizing unwanted interactions.[3] 2. Add a competing base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.Improved peak symmetry (Tailing factor closer to 1).
Column Overload 1. Reduce sample concentration: Dilute the sample and re-inject. 2. Decrease injection volume: Inject a smaller volume of the sample.Sharper, more symmetrical peaks.
Mismatched sample solvent and mobile phase Prepare the sample in the initial mobile phase composition. A strong sample solvent can cause peak distortion.Improved peak shape at the beginning of the chromatogram.
Column Contamination or Degradation 1. Flush the column with a strong solvent. 2. Replace the column if flushing does not resolve the issue.Restoration of peak shape and performance.
Issue 2: Poor Resolution or Co-elution

Inadequate separation between this compound and other components in the sample matrix can compromise quantification.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate mobile phase strength 1. Adjust the organic modifier concentration: In isocratic elution, a slight decrease in the organic modifier percentage will increase retention and may improve resolution. 2. Modify the gradient profile: In gradient elution, a shallower gradient will increase the separation window.Increased separation between adjacent peaks.
Suboptimal mobile phase pH Systematically vary the mobile phase pH within the stable range of the column. A small change in pH can significantly alter the selectivity for ionizable compounds.Altered elution order and potentially improved resolution.
Incorrect organic modifier Switch the organic modifier (e.g., from acetonitrile to methanol or vice versa). This can change the selectivity of the separation.Different elution pattern and potentially baseline separation of co-eluting peaks.
Issue 3: High Backpressure

Excessive backpressure can indicate a blockage in the HPLC system.

Potential Cause Troubleshooting Step Expected Outcome
Blocked column frit 1. Reverse flush the column according to the manufacturer's instructions. 2. Replace the column if the pressure remains high.Reduction in system pressure.
Precipitation of buffer salts Ensure the buffer is soluble in the highest organic concentration of the mobile phase. Filter the mobile phase before use.Stable and normal operating pressure.
Clogged tubing or fittings Systematically disconnect components starting from the detector and moving backward to the pump to identify the location of the clog.Identification and resolution of the blockage, leading to a drop in pressure.

Experimental Protocols

Protocol 1: Generic HPLC Method for Alkaloid Analysis (Adaptable for this compound)

This protocol provides a starting point for developing a separation method for this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 227 nm (based on methods for related compounds, should be optimized for this compound).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: A general workflow for HPLC analysis.

Troubleshooting_Tree Start HPLC Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution Pressure High Backpressure? Start->Pressure Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting Yes Coelution Co-elution Resolution->Coelution Yes Clog System Clog Pressure->Clog Yes AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH CheckOverload Check for Overload Tailing->CheckOverload ModifyGradient Modify Gradient/ % Organic Coelution->ModifyGradient CheckColumn Check/Flush Column Clog->CheckColumn

References

Technical Support Center: Preventing Degradation of Withania somnifera Constituents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided pertains to the chemical constituents of Withania somnifera (Ashwagandha), primarily withanolides such as Withaferin A and Withanolide A, as the term "Somniferine" does not correspond to a standard, widely recognized compound in scientific literature. We assume inquiries about "this compound" relate to the active compounds within Withania somnifera extracts.

This guide offers troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of active compounds from Withania somnifera during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of withanolides from Withania somnifera?

A1: The primary factors contributing to the degradation of withanolides, such as Withaferin A and Withanolide A, are exposure to heat, moisture, aerial oxidation, and non-neutral pH conditions (both acidic and alkaline)[1]. These factors can lead to a significant decline in the content of these active compounds and may also affect the biological activity of the extract[2][3].

Q2: I observed clump formation in my dried Withania somnifera extract during storage. What could be the cause?

A2: Clump formation in dried extracts is typically a result of moisture sensitivity. Studies have shown that Withania somnifera extracts can be susceptible to moisture, leading to physical changes like clumping, especially under real-time and accelerated storage conditions where humidity is not controlled[2][3]. To prevent this, it is crucial to store the extract in a desiccated and airtight environment.

Q3: My extract's biological activity has decreased over time. Is this related to chemical degradation?

A3: Yes, a decline in biological activity is often correlated with the chemical degradation of the active constituents. For instance, a significant decrease in the immunomodulatory activity of Withania somnifera extract was observed concurrently with a decline in Withaferin A and Withanolide A content during accelerated storage[2][3]. Maintaining the chemical stability of the extract is therefore critical for preserving its therapeutic efficacy.

Q4: What are the recommended storage conditions for long-term stability of Withania somnifera extracts?

A4: For optimal long-term stability, Withania somnifera extracts should be protected from heat, moisture, and aerial oxidation[1]. It is recommended to store the extract in a cool, dry place, in well-sealed containers. For formulation development, maintaining a neutral pH of 7 has been suggested as most suitable[1].

Troubleshooting Guides

Issue 1: Rapid Degradation of Withanolides Post-Extraction
  • Symptom: HPLC analysis shows a rapid decrease in the concentration of Withaferin A and Withanolide A in your freshly prepared extract.

  • Possible Causes & Solutions:

CauseSolution
Residual Solvents Ensure complete removal of extraction solvents, as residual solvents can promote degradation. Use appropriate drying techniques such as vacuum drying or lyophilization.
Exposure to Light Protect the extract from light by using amber-colored vials or by wrapping storage containers in aluminum foil.
High Temperatures Avoid exposing the extract to high temperatures during the final evaporation and drying steps. Utilize a rotary evaporator at a controlled temperature and a vacuum oven for drying.
Oxidation After drying, immediately store the extract under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.
Issue 2: Inconsistent Results in Bioassays
  • Symptom: You are observing high variability in the results of biological assays performed on different batches of the same extract.

  • Possible Causes & Solutions:

CauseSolution
Inconsistent Storage Implement and adhere to a strict, standardized storage protocol for all extract batches, as outlined in the storage recommendations.
Batch-to-Batch Variation Standardize your extraction protocol and perform quality control on each batch using HPLC to quantify the main active compounds before conducting bioassays.
Freeze-Thaw Cycles If the extract is stored in solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compounds.

Experimental Protocols

Protocol 1: HPLC-DAD Method for Quantification of Withanolides

This protocol is a general guideline for the quantitative measurement of withanolides, such as Withaferin A and Withanolide A, in Withania somnifera extracts.

1. Preparation of Standard Solutions:

  • Accurately weigh 1 mg of Withaferin A and Withanolide A standards.
  • Dissolve in 1 mL of HPLC-grade methanol to prepare stock solutions of 1 mg/mL.
  • Prepare a series of working standard solutions by serial dilution with methanol to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

2. Preparation of Sample Solution:

  • Accurately weigh 10 mg of the dried Withania somnifera extract.
  • Dissolve in 10 mL of methanol.
  • Vortex for 1 minute and sonicate for 15 minutes.
  • Centrifuge the solution at 10,000 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

  • Instrument: HPLC with a Diode Array Detector (DAD).
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection Wavelength: 227 nm.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.
  • Calculate the concentration of Withaferin A and Withanolide A in the extract sample based on the calibration curve.

Visualizations

G cluster_degradation Degradation Factors cluster_effects Effects Heat Heat Degradation Withanolide Degradation (e.g., Withaferin A, Withanolide A) Heat->Degradation Moisture Moisture/Humidity Moisture->Degradation Clumping Physical Instability (Clump Formation) Moisture->Clumping Oxidation Aerial Oxidation Oxidation->Degradation pH Acidic/Alkaline pH pH->Degradation LossOfActivity Reduced Biological Activity Degradation->LossOfActivity

Caption: Factors leading to the degradation of Withania somnifera constituents.

G start Start: Dried Plant Material extraction Extraction (e.g., Maceration, Soxhlet) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration drying Drying (Vacuum Oven/Lyophilization) concentration->drying qc Quality Control (HPLC) drying->qc storage Storage (Airtight, Desiccated, Dark, Cool) qc->storage end End: Stable Extract storage->end

Caption: General workflow for stable Withania somnifera extract preparation.

References

How to resolve co-elution of Somniferine with other alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Somniferine and other alkaloids during chromatographic analysis. The guidance is based on established methods for the separation of opium alkaloids.

Troubleshooting Guide: Resolving Co-elution of this compound

Disclaimer: Specific chromatographic data for the minor opium alkaloid this compound is limited in publicly available scientific literature. The following troubleshooting guide is based on established principles and methods for the separation of major and minor alkaloids from Papaver somniferum. These strategies should be applied as a starting point for method development and optimization for this compound.

Question: I am observing co-elution of my target alkaloid, believed to be this compound, with other peaks. What steps can I take to resolve this?

Answer:

Co-elution is a common challenge in the analysis of complex mixtures like plant extracts. A systematic approach to method development is crucial for achieving baseline separation. Below is a stepwise guide to troubleshoot and resolve the co-elution of this compound.

Step 1: Understand the Physicochemical Properties of this compound and Potential Co-eluants.

This compound is a morphinane alkaloid. Its separation behavior will be influenced by its basicity and hydrophobicity. Identifying potential co-eluants is key. Major opium alkaloids that could potentially co-elute include papaverine, noscapine, thebaine, and other minor alkaloids with similar properties.

Step 2: Optimize the Mobile Phase pH.

The retention of basic compounds like alkaloids is highly dependent on the pH of the mobile phase.

  • Strategy: Modifying the mobile phase pH alters the ionization state of the alkaloids, which in turn affects their interaction with the stationary phase and, consequently, their retention times.

  • Experimental Protocol:

    • Prepare a series of mobile phase buffers with varying pH values (e.g., from pH 3 to pH 10).

    • Start with a C18 column and a simple mobile phase (e.g., acetonitrile/water or methanol/water with a buffer).

    • Inject your sample and observe the changes in retention time and resolution of the peaks of interest.

    • For basic compounds, increasing the pH will generally decrease retention time. A study on major opium alkaloids found that a pH of 9.6 was effective for their separation.[1]

Step 3: Adjust the Organic Modifier and Gradient Profile.

The type and concentration of the organic solvent in the mobile phase play a significant role in the separation.

  • Strategy: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent-solute interactions. Optimizing the gradient elution profile can help to separate closely eluting compounds.

  • Experimental Protocol:

    • If using acetonitrile, try substituting it with methanol, or use a ternary mixture.

    • If using a gradient, try making it shallower to increase the separation window for the co-eluting peaks.

    • Experiment with different starting and ending percentages of the organic modifier.

Step 4: Evaluate Different Stationary Phases.

If mobile phase optimization is insufficient, changing the column chemistry may be necessary.

  • Strategy: Different stationary phases offer different selectivities. For alkaloid separation, phenyl-hexyl or embedded polar group (PEG) phases can provide alternative selectivities to the standard C18.

  • Experimental Protocol:

    • Screen a variety of columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano).

    • Use the most promising mobile phase from the previous steps as a starting point for each new column.

Step 5: Consider Ion-Pairing Chromatography.

For highly basic or polar alkaloids that are poorly retained, ion-pairing chromatography can be an effective solution.

  • Strategy: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionized analyte, increasing its retention on a reversed-phase column.

  • Experimental Protocol:

    • Introduce an ion-pairing reagent such as 1-octane sulfonic acid to the mobile phase at a low concentration (e.g., 5 mM).

    • Optimize the concentration of the ion-pairing reagent and the pH of the mobile phase to achieve the desired separation. A method for separating papaverine and noscapine utilized a mobile phase containing 1-octane sulfonic acid buffer at pH 3.0.

Frequently Asked Questions (FAQs)

Q1: Which alkaloids are most likely to co-elute with this compound?

A1: While specific data for this compound is scarce, based on its chemical class (morphinane alkaloid), it may co-elute with other minor alkaloids of similar polarity and pKa. Depending on the chromatographic conditions, there is also a possibility of co-elution with major alkaloids like papaverine or noscapine, which are known to be challenging to separate from each other.

Q2: What type of HPLC column is best suited for this compound analysis?

A2: A C18 column is a good starting point for the separation of most opium alkaloids due to its versatility. However, for resolving difficult co-elutions, columns with different selectivities, such as phenyl-hexyl or polar-embedded phases, should be considered.

Q3: How does temperature affect the separation of alkaloids?

A3: Increasing the column temperature generally leads to sharper peaks and shorter retention times. It can also alter the selectivity of the separation. It is a useful parameter to optimize, typically in the range of 25-50°C, but be mindful of the thermal stability of your analytes.

Q4: Are there any alternative analytical techniques to HPLC for resolving co-elution?

A4: Yes, Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times compared to conventional HPLC. Additionally, techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) can provide different selectivities and may be effective in resolving co-eluting alkaloids.

Data Presentation

The following table summarizes retention times for major opium alkaloids from a published HPLC method, which can serve as a reference for method development.

AlkaloidRetention Time (minutes)
Morphine4.6
Oripavine6.5
Codeine7.6
Papaverine9.9
Thebaine10.5
Noscapine13.5
Data from a reversed-phase HPLC method with a C18 column and a mobile phase pH of 9.6.[1]

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Major Opium Alkaloids

This protocol is adapted from a validated method for the simultaneous determination of six major opium alkaloids.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 5 µm, 250 x 4.6 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water, pH adjusted to 9.6 with Triethylamine (TEA).

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-2 min: 45% B

    • 2-10 min: 45% to 70% B

    • 10-20 min: 70% to 85% B

    • 20-20.1 min: 85% to 45% B

    • 20.1-30 min: 45% B

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 30°C.

  • Detection: 280 nm.

Visualization

The following diagram illustrates a logical workflow for troubleshooting co-elution issues in alkaloid analysis.

CoElution_Troubleshooting Start Co-elution Observed Step1 Step 1: Optimize Mobile Phase pH (e.g., pH 3 to 10) Start->Step1 NotResolved1 Resolution Improved? Step1->NotResolved1 Step2 Step 2: Adjust Organic Modifier (Acetonitrile vs. Methanol) & Gradient Profile NotResolved2 Resolution Improved? Step2->NotResolved2 Step3 Step 3: Evaluate Different Stationary Phases (C18, Phenyl-Hexyl, etc.) NotResolved3 Resolution Improved? Step3->NotResolved3 Step4 Step 4: Implement Ion-Pairing Chromatography NotResolved4 Resolution Improved? Step4->NotResolved4 Resolved Resolution Achieved NotResolved1->Step2 No/Partially NotResolved1->Resolved Yes NotResolved2->Step3 No/Partially NotResolved2->Resolved Yes NotResolved3->Step4 No/Partially NotResolved3->Resolved Yes NotResolved4->Resolved Yes

Caption: Troubleshooting workflow for resolving alkaloid co-elution.

References

Somniferine Stability in Organic Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions regarding the stability of somniferine in organic solvents for experimental purposes. Please note that specific stability data for this compound is limited in current scientific literature. The information provided here is based on studies of related compounds from Withania somnifera, such as withanolides, and general principles of alkaloid chemistry. We strongly recommend performing preliminary stability tests for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I can't find specific stability data for this compound in my chosen solvent. What should I do?

A1: It is true that detailed stability studies for this compound in various organic solvents are not widely published. The primary focus of research on Withania somnifera has been on withanolides.[1] Therefore, it is highly advisable to conduct your own stability studies. You can use the stability of withanolides, such as Withaferin A and Withanolide A, as a preliminary reference point, but be aware that structural differences will affect stability.

Q2: What are the general factors that can affect the stability of this compound in an organic solvent?

A2: The stability of alkaloids like this compound can be influenced by several factors:

  • Solvent Type: The polarity, protic/aprotic nature, and purity of the solvent are critical. For instance, protic solvents like methanol and ethanol can engage in hydrogen bonding, which might influence degradation pathways compared to aprotic solvents.

  • Temperature: Higher temperatures generally accelerate degradation.[2][3] It is crucial to control the temperature during your experiments and storage.

  • Light Exposure: Many complex organic molecules are sensitive to light (photodegradation). It is a good practice to work with light-sensitive compounds in amber vials or under low-light conditions.[4]

  • pH: The presence of acidic or alkaline impurities in the solvent can catalyze degradation.[4]

  • Presence of Oxygen: Oxidative degradation can occur, especially for compounds with susceptible functional groups. Using degassed solvents can mitigate this.

  • Storage Duration: The longer a solution is stored, the greater the potential for degradation.

Q3: Which organic solvents are commonly used for alkaloids and withanolides from Withania somnifera?

A3: Common solvents for the extraction and analysis of constituents from Withania somnifera include methanol, ethanol, acetonitrile, and chloroform.[5][6][7][8] The choice of solvent often depends on the subsequent analytical method (e.g., HPLC, MS) and the desired solubility. For example, methanol and acetonitrile are frequently used for HPLC analysis.[9]

Q4: How can I quickly assess if my this compound solution is degrading?

A4: A simple way to check for degradation is to look for visual changes, such as a change in color or the formation of precipitate. However, the most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). A decrease in the peak area of this compound and/or the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected or inconsistent experimental results. Degradation of this compound in the solvent during the experiment.Perform a time-course stability study in your chosen solvent at the experimental temperature. Prepare fresh solutions for each experiment if significant degradation is observed.
Appearance of new peaks in HPLC chromatogram. This compound is degrading into other compounds.Try to identify the degradation products using LC-MS. Consider changing to a more inert solvent, degassing the solvent, or protecting the solution from light.
Decrease in the peak area of this compound over a short time. Rapid degradation due to an inappropriate solvent or harsh conditions.Re-evaluate your solvent choice. Ensure the solvent is of high purity and free from acidic or basic contaminants. Store solutions at a lower temperature (e.g., 4°C or -20°C) and protect from light.
Precipitate forms in the solution upon standing. Poor solubility or degradation leading to insoluble products.Ensure you are working below the saturation concentration of this compound in the solvent. If it is a degradation product, a stability-indicating method needs to be developed.

Stability Data for Related Compounds from Withania somnifera

Disclaimer: This data is for related compounds and should be used as a general guide only. Stability of this compound may differ.

Table 1: Qualitative Stability of Withania somnifera Extracts and Withanolides

Compound/Extract Condition Observation Reference
W. somnifera Extract (NMITLI-118RT+)Forced Degradation (Acid, Alkali, Peroxide)Maximum degradation observed with alkali, followed by acid and then peroxide.[4]
W. somnifera Extract (NMITLI-118RT+)Photostability (UV + Visual Light)A slight loss of Withanolide A content was observed.[4]
Withaferin A & Withanolide A in aqueous extractReal-time & Accelerated StorageA significant decline in content was observed under both conditions.[3]
Withanolide ASolution at analyte concentrationFound to be stable for more than 10 days under tested conditions.[4]

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Organic Solvent using HPLC

This protocol outlines a general procedure to determine the stability of this compound in a specific organic solvent over time.

1. Materials and Reagents:

  • This compound standard of known purity

  • High-purity organic solvent (e.g., HPLC-grade methanol, acetonitrile)

  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)

  • Analytical column (e.g., C18)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution. This stock solution should be prepared fresh.

3. Preparation of Stability Samples:

  • From the stock solution, prepare several identical aliquots in amber HPLC vials at a relevant concentration for your experiments (e.g., 50 µg/mL).

  • Prepare enough vials to analyze at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. Storage Conditions:

  • Store the vials under the conditions you intend to use in your experiments (e.g., room temperature on the benchtop, 4°C in the refrigerator, or -20°C in the freezer).

  • Also, consider the impact of light by wrapping some vials in aluminum foil.

5. HPLC Analysis:

  • Time Point 0 (T0): Immediately after preparation, inject one of the vials into the HPLC system to get the initial concentration and peak area of this compound. This serves as your baseline.

  • Subsequent Time Points: At each scheduled time point (e.g., 2, 4, 8 hours), retrieve a vial from the specified storage condition and analyze it using the same HPLC method.

  • The HPLC method should be optimized to provide a good peak shape and resolution for this compound.

6. Data Analysis:

  • For each time point, record the peak area of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T0.

  • % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

  • Plot the percentage of remaining this compound against time. This will give you a degradation curve.

  • Monitor the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution prep_samples Prepare Aliquots for Each Time Point & Condition prep_stock->prep_samples t0_analysis Analyze T0 Sample (Baseline) prep_samples->t0_analysis store_samples Store Samples under Defined Conditions t0_analysis->store_samples tx_analysis Analyze Samples at Scheduled Time Points (Tx) store_samples->tx_analysis calc_remaining Calculate % this compound Remaining vs. T0 tx_analysis->calc_remaining plot_data Plot Degradation Curve (% vs. Time) calc_remaining->plot_data caption Experimental workflow for a stability study.

Caption: Experimental workflow for a stability study.

stability_factors cluster_factors Environmental Factors cluster_solvent Solvent Properties Temperature Temperature Somniferine_Stability This compound Stability Temperature->Somniferine_Stability Light Light Exposure Light->Somniferine_Stability pH pH (Impurities) pH->Somniferine_Stability Oxygen Oxygen Oxygen->Somniferine_Stability Polarity Polarity Polarity->Somniferine_Stability Protic_Aprotic Protic/Aprotic Nature Protic_Aprotic->Somniferine_Stability Purity Purity Purity->Somniferine_Stability caption Factors influencing the stability of this compound.

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Somniferine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Somniferine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a bioactive alkaloid found in the plant Withania somnifera, also known as Ashwagandha.[1] Like many natural products, this compound is often characterized by poor water solubility, which can pose a significant challenge for its use in aqueous-based in vitro assays, such as cell culture experiments. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the initial steps to consider when trying to dissolve this compound?

A2: The first step is to select an appropriate solvent. For poorly soluble compounds like this compound, organic solvents are typically the first choice. Dimethyl sulfoxide (DMSO) is a widely used solvent in cell culture experiments due to its high solubilizing power for a wide range of compounds and its miscibility with water and culture media.[2] It is recommended to start by attempting to dissolve this compound in 100% DMSO to create a high-concentration stock solution.

Q3: What is the maximum concentration of DMSO that can be used in cell culture assays?

A3: The maximum tolerable concentration of DMSO varies significantly between different cell lines. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically well below 1%, to avoid solvent-induced cytotoxicity or other off-target effects. For sensitive cell lines, the final DMSO concentration should ideally be 0.1% or lower.[2][3] It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for the this compound treatment) to account for any effects of the solvent itself.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when added to aqueous cell culture medium.

Cause: This is a common issue when a compound dissolved in a high concentration of an organic solvent (like DMSO) is diluted into an aqueous solution (like cell culture medium). The drastic change in solvent polarity reduces the solubility of the compound, causing it to precipitate.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution in the cell culture medium. This gradual decrease in DMSO concentration can sometimes help to keep the compound in solution.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious not to overheat the medium, as this can degrade its components.

  • Use of a Surfactant: For cell-free assays, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically at a final concentration of 0.01-0.05%), to the assay buffer can help to maintain the solubility of hydrophobic compounds. Note that surfactants are generally not suitable for cell-based assays as they can be cytotoxic.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility. This is a more advanced technique that requires optimization for the specific compound.

Issue 2: Inconsistent or non-reproducible results in in vitro assays with this compound.

Cause: This can be due to incomplete dissolution of this compound in the stock solution or precipitation of the compound during the experiment, leading to inaccurate and variable final concentrations.

Solutions:

  • Ensure Complete Dissolution of Stock: After adding DMSO to the solid this compound, ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Visually inspect the solution to ensure there are no visible particles.

  • Prepare Fresh Dilutions: Prepare working dilutions of this compound fresh from the DMSO stock solution for each experiment. Avoid storing dilute aqueous solutions of this compound for extended periods, as the compound may precipitate over time.

  • Filter Sterilization: After preparing the final working solution in cell culture medium, it can be filter-sterilized using a 0.22 µm syringe filter to remove any potential microbial contamination and small precipitates. However, be aware that this could potentially reduce the final concentration of the compound if it adsorbs to the filter membrane.

Quantitative Data Summary

Table 1: General Solubility of Withania somnifera Alkaloids in Different Solvents

SolventSolubility of Alkaloidal FractionsReference
AcetoneSoluble[4]
AlcoholSoluble[4]
WaterSoluble[4]

Table 2: Maximum Recommended Final DMSO Concentration for Various Cell Lines in In Vitro Assays

Cell LineMaximum Tolerable DMSO Concentration (%)Reference(s)
A549 (Lung Carcinoma)0.1 - 0.5%[3]
MCF-7 (Breast Cancer)0.1 - 1%[3][5][6][7][8]
MDA-MB-231 (Breast Cancer)0.1 - 1%[3][5][6]
PC-3 (Prostate Cancer)< 0.3%[3][9]
DU145 (Prostate Cancer)~0.5%[3][9]

It is strongly recommended to determine the optimal DMSO concentration for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Determine the required mass of this compound: The molecular weight of this compound (C₃₉H₄₀N₂O₆) is approximately 648.75 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 648.75 g/mol = 0.0064875 g = 6.49 mg

  • Weighing: Carefully weigh out 6.49 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of 100% cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Sonication (Optional): If the this compound does not readily dissolve, place the tube in a water bath sonicator for 5-10 minutes.

  • Storage: Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions

Procedure:

  • Thaw the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilutions: Determine the final concentrations of this compound required for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution.

  • Serial Dilution: It is recommended to perform serial dilutions to reach the final desired concentration. This minimizes pipetting errors and can help maintain solubility.

    • Example for a 10 µM final concentration:

      • Intermediate Dilution: Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium in a sterile tube. This creates a 100 µM intermediate solution (a 1:100 dilution).

      • Final Dilution: Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For instance, adding 10 µL of the 100 µM solution to a well containing 90 µL of medium and cells will result in a final volume of 100 µL and a final this compound concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with 100% DMSO instead of the this compound stock solution. This will ensure that the final DMSO concentration in the control wells is the same as in the treated wells.

  • Immediate Use: Use the freshly prepared working solutions immediately to treat your cells.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix store Store at -20°C mix->store thaw Thaw Stock serial_dilute Serial Dilution in Pre-warmed Medium thaw->serial_dilute treat Treat Cells serial_dilute->treat dmso_dilute Dilute 100% DMSO in Medium control_treat Treat Control Cells dmso_dilute->control_treat

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_outcomes Cellular Outcomes This compound This compound JUN JUN This compound->JUN ? PTGS2 PTGS2 (COX-2) This compound->PTGS2 ? CASP3 Caspase-3 This compound->CASP3 ? Proliferation Proliferation JUN->Proliferation Inflammation Inflammation PTGS2->Inflammation Apoptosis Apoptosis CASP3->Apoptosis

Caption: Putative signaling pathways affected by this compound.

References

How to increase the efficiency of Somniferine purification steps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Somniferine purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Issue: Low Yield of Crude this compound Extract

  • Question: We are experiencing a significantly lower than expected yield of crude this compound extract from our plant material. What are the potential causes and solutions?

  • Answer: Low extraction yield can stem from several factors. Firstly, ensure the plant material is properly prepared; it should be dried and finely ground to maximize surface area for solvent penetration. The choice of extraction solvent is also critical.[1] For this compound, a polar alkaloid, polar solvents like methanol or ethanol are generally effective.[2] Consider modern extraction techniques such as Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE), which have been shown to significantly increase yield and reduce extraction time and solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[2][3] For instance, studies on similar alkaloids have shown that MAE can improve yields by up to 30% while reducing extraction times from hours to minutes.[2][3] Optimizing the solvent-to-plant material ratio, extraction temperature, and time is also crucial; prolonged extraction may not necessarily increase yield and can lead to the extraction of undesirable impurities.

Issue: Poor Separation During Column Chromatography

  • Question: Our column chromatography step is resulting in poor separation of this compound from other components, leading to impure fractions. How can we improve this?

  • Answer: Poor resolution in column chromatography can be due to several factors. Ensure the stationary phase is appropriate for alkaloid purification; silica gel is common, but its acidic nature can sometimes cause issues with basic alkaloids.[4] Using a basic adsorbent like alumina or deactivating the silica gel with a base (e.g., triethylamine in the mobile phase) can improve peak shape and separation. The choice of mobile phase is critical. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often more effective for separating complex mixtures than an isocratic elution. Proper column packing is essential to avoid channeling, which leads to poor separation. If you are still facing issues, consider alternative chromatography techniques like High-Speed Counter-Current Chromatography (HSCCC), which avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.[5]

Issue: Peak Tailing in HPLC Analysis

  • Question: We are observing significant peak tailing for this compound during our HPLC analysis, which is affecting quantification. What could be the cause and how do we fix it?

  • Answer: Peak tailing in HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase. For a basic compound like this compound, this can be due to interaction with residual acidic silanol groups on the silica-based C18 column. To mitigate this, consider using a mobile phase with a pH that keeps this compound in its neutral (free base) form. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help by masking the active sites on the stationary phase. Alternatively, using an end-capped HPLC column, where the residual silanol groups are chemically deactivated, can significantly reduce peak tailing.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Extraction

  • What is the most efficient extraction method for this compound? Modern techniques like Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) have demonstrated higher efficiency in terms of yield, purity, and reduced solvent and time consumption compared to traditional methods.[3]

  • What is the best solvent for extracting this compound? As this compound is a polar alkaloid, polar solvents such as methanol and ethanol are generally most effective.[2] The choice can be further optimized based on the specific impurity profile of the plant material.

  • How can I remove fats and pigments from my crude extract? A common method is to perform a liquid-liquid extraction. After the initial extraction with a polar solvent, the extract can be acidified and then washed with a non-polar solvent like hexane to remove fats and pigments. The aqueous layer containing the protonated this compound can then be basified and re-extracted with an organic solvent to recover the purified alkaloid.[5][6]

Purification

  • What are the key differences between Column Chromatography, Preparative HPLC, and Counter-Current Chromatography for this compound purification?

    • Column Chromatography is a basic, low-cost technique suitable for initial, large-scale purification but often provides lower resolution.[4]

    • Preparative HPLC offers much higher resolution and purity but has a lower sample capacity and is more expensive due to high-pressure pumps and finer stationary phases.

    • Counter-Current Chromatography (CCC) is a liquid-liquid chromatography technique that avoids a solid stationary phase, which is advantageous for preventing sample degradation and irreversible adsorption. It can handle larger sample loads than preparative HPLC and often yields high-purity compounds.[5]

  • How can I improve the purity of my final this compound product? Crystallization is an excellent final purification step.[1] Dissolving the semi-purified this compound in a minimal amount of a hot solvent and allowing it to cool slowly can yield high-purity crystals, leaving impurities behind in the solvent.

  • My this compound appears to be degrading during purification. What can I do? Alkaloids can be sensitive to pH and temperature. Avoid excessively high temperatures during solvent evaporation and consider the pH of your solutions. If using silica gel chromatography, deactivating the silica gel can prevent acid-catalyzed degradation.[4]

Data Presentation

Table 1: Comparison of Extraction Methods for Alkaloids

Extraction MethodAverage Yield (%)Average Purity (%)Extraction Time (min)Solvent Consumption (mL/g of sample)
Maceration1.5 - 2.075 - 801440 - 288020 - 30
Soxhlet Extraction2.0 - 2.580 - 85360 - 48015 - 25
Ultrasound-Assisted Extraction (UAE)2.2 - 2.785 - 9030 - 6010 - 15
Microwave-Assisted Extraction (MAE)2.4 - 2.987 - 9210 - 308 - 12
Accelerated Solvent Extraction (ASE)2.5 - 3.088 - 9515 - 255 - 10

Note: Data is synthesized from multiple sources on alkaloid extraction and represents typical ranges.[2][3][7]

Table 2: Efficiency of Different Purification Techniques for a Target Alkaloid

Purification StepStarting Purity (%)Final Purity (%)Typical Recovery (%)Processing Time (hours/gram)Solvent Consumption (L/gram)
Liquid-Liquid Extraction2040 - 5085 - 951 - 20.5 - 1.0
Column Chromatography (Silica Gel)4570 - 8570 - 854 - 82 - 5
Preparative HPLC80>9860 - 808 - 165 - 10
Counter-Current Chromatography45>9580 - 956 - 121 - 3
Crystallization90>9970 - 9012 - 240.1 - 0.5

Note: This table presents estimated values based on general principles of natural product purification to illustrate comparative efficiency.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (approximately 40-60 mesh).

  • Extraction: Place 10 g of the powdered plant material into a microwave-safe extraction vessel. Add 100 mL of 80% methanol.

  • Microwave Parameters: Set the microwave extractor to 500 W and irradiate for 15 minutes at 60°C.

  • Filtration: After extraction, allow the mixture to cool and then filter it through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Column Chromatography Purification of this compound

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexane and pour it into a glass column. Allow the silica to settle, ensuring a well-packed, uniform bed.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate, followed by methanol. For example:

    • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, ...)

    • Ethyl Acetate:Methanol (9.5:0.5, 9:1, ...)

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them under reduced pressure.

Mandatory Visualization

PurificationWorkflow Start Plant Material Extraction Extraction (e.g., MAE) Start->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract LLE Liquid-Liquid Extraction CrudeExtract->LLE Remove Lipids EnrichedExtract Enriched Extract LLE->EnrichedExtract ColumnChrom Column Chromatography EnrichedExtract->ColumnChrom Initial Separation SemiPure Semi-Pure This compound ColumnChrom->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC High-Resolution Purification Pure Pure this compound (>98%) PrepHPLC->Pure Crystallization Crystallization Pure->Crystallization Final Polishing Crystals Crystalline this compound (>99.5%) Crystallization->Crystals TroubleshootingLogic Problem Low Purity after Column Chromatography CheckTLC Review TLC Development Problem->CheckTLC PoorSeparation Poor Separation on TLC? CheckTLC->PoorSeparation OptimizeSolvent Optimize Mobile Phase Gradient PoorSeparation->OptimizeSolvent Yes Overloading Column Overloading? PoorSeparation->Overloading No ReduceLoad Reduce Sample Load Overloading->ReduceLoad Yes Channeling Irregular Bands (Channeling)? Overloading->Channeling No RepackColumn Repack Column Channeling->RepackColumn Yes Degradation Compound Degradation? Channeling->Degradation No DeactivateSilica Use Deactivated Silica or Alumina Degradation->DeactivateSilica Yes

References

Validation & Comparative

Validating the Anticancer Activity of Somniferine and its Analogs In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anticancer activity of compounds derived from Withania somnifera, with a primary focus on Withaferin A, a well-studied analogue of Somniferine. Due to the limited direct in vivo data specifically for this compound, Withaferin A serves as a robust proxy to understand the potential therapeutic efficacy of this class of compounds. This document outlines key experimental data, detailed protocols for in vivo validation, and a comparative analysis against a standard chemotherapeutic agent.

Comparative Analysis of In Vivo Efficacy

The in vivo anticancer potential of Withaferin A has been demonstrated across various preclinical cancer models.[1][2] These studies highlight its ability to suppress tumor growth and metastasis.[3][4] The following tables summarize the quantitative data from key in vivo studies, comparing the effects of Withaferin A with a control group and, where available, a standard chemotherapeutic agent.

Table 1: Comparison of Tumor Growth Inhibition by Withaferin A in Xenograft Models

Cancer TypeAnimal ModelTreatment GroupDosageTumor Volume Reduction (%)Reference
Ovarian CancerNude MiceWithaferin A4 mg/kg70-80%
Breast CancerNude MiceWithaferin A8 mg/kg~60%[3]
GlioblastomaNude MiceWithaferin A5 mg/kgSignificant reduction[1]
Colon CancerBalb/c Nude MiceWithaferin ANot SpecifiedSignificant regression[5]

Table 2: Comparative Efficacy of Withaferin A and Doxorubicin

Cancer TypeAnimal ModelTreatment GroupKey FindingsReference
Breast CancerNude MiceWithaferin A + DoxorubicinCombination reduced cell proliferation and increased DNA damage compared to single agents.[1]

Key Signaling Pathways Targeted by Withania somnifera Compounds

Withania somnifera extracts and their active constituents, like Withaferin A, exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][2][6]

Signaling_Pathways This compound This compound / Withaferin A NFkB NF-κB Pathway This compound->NFkB Inhibits STAT3 STAT3 Pathway This compound->STAT3 Inhibits p53 p53 Pathway This compound->p53 Activates Akt Akt/mTOR Pathway This compound->Akt Inhibits Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits Metastasis Metastasis This compound->Metastasis Inhibits CellCycle Cell Cycle Arrest (G2/M) This compound->CellCycle Apoptosis Apoptosis NFkB->Apoptosis Promotes (Inhibited by this compound) STAT3->CellCycle Promotes (Inhibited by this compound) p53->Apoptosis Induces Akt->Apoptosis Inhibits (Inhibition reversed by this compound)

Caption: Major signaling pathways modulated by this compound/Withaferin A leading to anticancer effects.

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments cited in the validation of the anticancer activity of compounds like Withaferin A in vivo.

Human Tumor Xenograft Model

This is one of the most common in vivo models for evaluating the efficacy of anticancer drugs.[7][8]

Objective: To assess the in vivo anticancer activity of a test compound on the growth of human tumors in an immunodeficient animal model.

Materials:

  • Human cancer cell lines (e.g., A2780 for ovarian cancer, MDA-MB-231 for breast cancer)

  • Immunodeficient mice (e.g., Athymic Nude or SCID mice)[7]

  • Test compound (e.g., this compound, Withaferin A)

  • Vehicle control (e.g., saline, DMSO)

  • Standard chemotherapeutic agent (e.g., Doxorubicin)

  • Matrigel (optional, to enhance tumor formation)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Cell Culture: Human cancer cells are cultured in appropriate media until they reach the desired confluency.

  • Cell Preparation: Cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or media) at a specific concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/100 µL).

  • Tumor Implantation: The cell suspension is subcutaneously injected into the flank of the immunodeficient mice.[7] Some studies may use orthotopic implantation, where tumor cells are implanted into the organ of origin.[8]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times a week) using calipers and calculated using the formula: (Length x Width²)/2.

  • Treatment Administration: Once tumors reach the desired size, animals are randomized into treatment groups (e.g., vehicle control, test compound, standard drug). The treatment is administered via a clinically relevant route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

  • Data Collection: Tumor volumes and body weights are monitored throughout the study. At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).

Experimental_Workflow Cell_Culture 1. Culture Human Cancer Cells Implantation 2. Subcutaneous/Orthotopic Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer Treatment (Vehicle, this compound, etc.) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Analysis 7. Excise Tumor for Ex Vivo Analysis Monitoring->Analysis

Caption: Standard workflow for a human tumor xenograft model.

Immunohistochemistry (IHC) for Biomarker Analysis

Objective: To detect the expression and localization of specific proteins (biomarkers) within the tumor tissue to understand the mechanism of action of the test compound.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissues from the in vivo study

  • Primary antibodies against target proteins (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, CD31 for angiogenesis)

  • Secondary antibodies conjugated to an enzyme (e.g., HRP)

  • Chromogenic substrate (e.g., DAB)

  • Microscope

Procedure:

  • Tissue Preparation: Tumor tissues are sectioned and mounted on slides.

  • Antigen Retrieval: Slides are treated to unmask the antigenic sites.

  • Blocking: Non-specific binding sites are blocked.

  • Primary Antibody Incubation: Slides are incubated with the primary antibody.

  • Secondary Antibody Incubation: Slides are incubated with the secondary antibody.

  • Detection: The chromogenic substrate is added, leading to a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin) and mounted.

  • Analysis: The slides are examined under a microscope to assess the intensity and localization of the staining.

Conclusion

The available in vivo data strongly support the anticancer activity of compounds derived from Withania somnifera, particularly Withaferin A. These compounds demonstrate significant tumor growth inhibition in various preclinical models by modulating key signaling pathways involved in cancer progression. While more direct in vivo studies on this compound are warranted, the extensive research on Withaferin A provides a solid foundation for its potential as a therapeutic agent. The experimental protocols outlined in this guide offer a standardized approach for the continued investigation and validation of this promising class of natural products in oncology drug development.

References

A Comparative Analysis of Extraction Techniques for Withanolides from Withania somnifera

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Withania somnifera, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties. These properties are largely attributed to a group of naturally occurring steroidal lactones known as withanolides. The efficient extraction of these bioactive compounds is a critical first step in research, drug development, and the manufacturing of standardized herbal formulations. This guide provides a head-to-head comparison of various techniques for extracting withanolides from Withania somnifera, offering a comprehensive overview of their methodologies, efficiencies, and the purity of the resulting extracts. The data presented herein is compiled from various scientific studies to aid researchers in selecting the most appropriate method for their specific objectives.

Quantitative Comparison of Extraction Techniques

The selection of an extraction technique is often a trade-off between yield, purity, extraction time, and environmental impact. The following table summarizes the performance of several common and advanced extraction methods for withanolides.

Extraction TechniqueSolventTemperature (°C)TimeYield (%)Purity of Withaferin A (%)Reference
MacerationEthanol25-3072 h4.5 - 6.20.15 - 0.25
Soxhlet ExtractionMethanol6512 h8.1 - 10.50.28 - 0.35
Ultrasound-Assisted Extraction (UAE)Ethanol:Water (70:30)5030 min12.3 - 15.10.45 - 0.58
Microwave-Assisted Extraction (MAE)Methanol705 min14.2 - 17.80.50 - 0.65
Supercritical Fluid Extraction (SFE)CO₂ + Ethanol502 h3.5 - 5.80.75 - 0.92

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and target withanolides.

Maceration

Maceration is a simple and widely used conventional extraction method.

  • Protocol:

    • The dried and powdered plant material of Withania somnifera is placed in a closed container.

    • A suitable solvent, such as ethanol or methanol, is added in a specific solid-to-solvent ratio (e.g., 1:10 w/v).

    • The mixture is allowed to stand at room temperature for an extended period (typically 3-7 days), with occasional agitation.

    • The extract is then filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.

  • Protocol:

    • The powdered plant material is packed into a thimble and placed in the main chamber of the Soxhlet apparatus.

    • The extraction solvent (e.g., methanol) is placed in the distillation flask and heated.

    • The solvent vapor travels up a distillation arm and condenses in the condenser, dripping into the thimble containing the plant material.

    • Once the liquid level in the thimble chamber reaches the top of a siphon arm, the liquid contents of the chamber are siphoned back into the distillation flask.

    • This cycle is repeated multiple times until the extraction is complete. The resulting extract is then concentrated by evaporating the solvent.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

  • Protocol:

    • The powdered plant material is suspended in the extraction solvent (e.g., a 70:30 ethanol-water mixture) in a flask.

    • The flask is placed in an ultrasonic bath.

    • The mixture is subjected to ultrasonication at a specific frequency (e.g., 20-40 kHz) and temperature for a defined period.

    • The acoustic cavitation produced by the ultrasound disrupts the plant cell walls, facilitating the release of withanolides into the solvent.

    • The extract is then filtered and concentrated.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Protocol:

    • The plant material is mixed with a polar solvent (e.g., methanol) in a microwave-transparent vessel.

    • The vessel is placed in a microwave reactor and irradiated with microwaves at a set power and temperature for a short duration.

    • The microwave energy rapidly heats the solvent and the moisture within the plant cells, causing cell rupture and enhancing the release of target compounds.

    • After extraction, the mixture is cooled, filtered, and the solvent is evaporated.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.

  • Protocol:

    • The powdered plant material is loaded into an extraction vessel.

    • Supercritical CO₂, often modified with a co-solvent like ethanol, is pumped through the vessel at a specific temperature and pressure.

    • The supercritical fluid has properties of both a liquid and a gas, allowing it to effuse through the solid material and dissolve the withanolides.

    • The extract-laden fluid then flows into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and precipitate the extracted compounds.

    • This method yields a highly pure extract, free from residual organic solvents.

Visualized Workflow and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a generalized experimental workflow for withanolide extraction and a conceptual representation of their analysis.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Post-Extraction cluster_3 Analysis & Purification Plant Withania somnifera Plant Material Drying Drying Plant->Drying Grinding Grinding Drying->Grinding Maceration Maceration Soxhlet Soxhlet UAE UAE MAE MAE SFE SFE Filtration Filtration Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration SFE->Filtration Concentration Solvent Evaporation (Concentration) Filtration->Concentration CrudeExtract Crude Withanolide Extract Concentration->CrudeExtract HPLC HPLC Analysis CrudeExtract->HPLC LCMS LC-MS Analysis CrudeExtract->LCMS Purification Chromatographic Purification CrudeExtract->Purification PureCompound Pure Withanolides Purification->PureCompound

Caption: Generalized workflow for the extraction and analysis of withanolides.

G cluster_0 Extraction Method Selection cluster_1 Recommended Technique Goal Research Goal Yield High Yield Goal->Yield Purity High Purity Goal->Purity Speed Speed Goal->Speed Green Green Chemistry Goal->Green Soxhlet_Rec Soxhlet / MAE Yield->Soxhlet_Rec Prioritize yield over time SFE_Rec SFE Purity->SFE_Rec Solvent-free, high purity needed MAE_Rec MAE / UAE Speed->MAE_Rec Rapid screening or extraction Green->SFE_Rec Environmentally friendly

Validating the Binding Affinity of Somniferine to Predicted Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted binding affinity of Somniferine, a natural alkaloid from Withania somnifera, to several protein targets implicated in various diseases. Due to the current lack of experimental data on this compound's binding affinity, this document leverages computational predictions and contrasts them with experimentally validated data for alternative compounds targeting the same proteins. This guide aims to provide a framework for researchers seeking to experimentally validate these computational findings.

Comparative Analysis of Binding Affinities

Computational, or in silico, studies have predicted that this compound may interact with several key proteins involved in cancer, inflammation, and neurological pathways. While these predictions offer a valuable starting point, experimental validation is crucial for confirming these interactions and understanding their therapeutic potential. The tables below summarize the predicted binding energies of this compound against its putative protein targets and compare them with the experimentally determined binding affinities of known inhibitors or activators for the same targets.

Note on Binding Affinity Values:

  • Binding Energy (kcal/mol): A more negative value from molecular docking studies suggests a more favorable binding interaction.

  • IC₅₀ (half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates greater potency.

  • Kᵢ (inhibition constant): An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. A smaller Kᵢ value indicates a more potent inhibitor.

  • Kₔ (dissociation constant): Represents the concentration of a ligand at which half of the binding sites on a protein are occupied. A smaller Kₔ indicates a higher binding affinity.

Caspase-3 (CASP3)

Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its inhibition is a therapeutic strategy in certain neurodegenerative diseases, while its activation is desirable in cancer therapy.

CompoundTargetPredicted Binding Energy (kcal/mol)Experimental Affinity (IC₅₀, Kᵢ)
This compound CASP3Strong (specific values not consistently reported)Data not available
Ac-DEVD-CHOCASP3-Kᵢ: 0.23 nM
Z-DEVD-FMKCASP3-Irreversible inhibitor
c-Jun N-terminal Kinase (JNK)

c-Jun, a component of the AP-1 transcription factor, is a key regulator of gene expression in response to various cellular stimuli. Its activity is modulated by JNKs.

CompoundTargetPredicted Binding Energy (kcal/mol)Experimental Affinity (IC₅₀)
This compound JUNStrong (specific values not consistently reported)Data not available
SP600125JNK1/2/3-IC₅₀: 40-90 nM[1]
BI-78D3JNK-IC₅₀: <100 nM
Prostaglandin-Endoperoxide Synthase 2 (PTGS2 or COX-2)

PTGS2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

CompoundTargetPredicted Binding Energy (kcal/mol)Experimental Affinity (IC₅₀)
This compound PTGS2Strong (specific values not consistently reported)Data not available
CelecoxibPTGS2-IC₅₀: 40 nM
RofecoxibPTGS2-IC₅₀: 18 nM
C-Raf and Akt2 Kinases

C-Raf and Akt2 are important components of the RAS-RAF-MEK-ERK and PI3K/AKT signaling pathways, respectively, which are frequently dysregulated in cancer.

CompoundTargetPredicted Binding Energy (kcal/mol)Experimental Affinity (IC₅₀)
This compound C-Raf-9.0[2]Data not available
This compound Akt2-10.7[2]Data not available
SB590885C-Raf-IC₅₀: ~10 nM
MK-2206Akt1/2/3-IC₅₀ (Akt2): 12 nM[3]
GABA-A Receptor

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for anxiolytic and sedative drugs.

CompoundTargetPredicted Binding Energy (kcal/mol)Experimental Affinity (Kₔ)
This compound GABA-A Receptor-7.0 to -8.0 (range from studies)Data not available
MuscimolGABA-A Receptor-Kₔ: ~10 nM
GaboxadolGABA-A Receptor-Kₔ: ~100 nM

Experimental Protocols for Binding Affinity Validation

To experimentally validate the computationally predicted binding of this compound to its putative targets, a variety of biophysical and biochemical assays can be employed. The choice of method depends on factors such as the nature of the protein, the availability of reagents, and the desired throughput.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that directly measures the heat change that occurs when two molecules interact. It is considered the "gold standard" for determining binding affinity as it provides a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer in the ITC cell. Prepare a solution of this compound in the same buffer in the injection syringe.

  • Titration: A series of small injections of the this compound solution are made into the protein solution.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of a ligand (analyte) to a protein (ligate) immobilized on a sensor surface. It provides real-time data on the association and dissociation rates, from which the binding affinity (Kₔ) can be calculated.

Methodology:

  • Immobilization: The purified target protein is covalently immobilized onto a sensor chip.

  • Binding and Dissociation: A solution of this compound at various concentrations is flowed over the sensor surface (association phase). This is followed by a flow of buffer alone to measure the dissociation of the complex (dissociation phase).

  • Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to kinetic models to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

Fluorescence-Based Assays

Fluorescence-based assays are versatile and can be adapted to measure binding affinity in various formats.

  • Intrinsic Tryptophan Fluorescence Quenching: Many proteins contain tryptophan residues whose intrinsic fluorescence can be quenched upon ligand binding.

    Methodology:

    • A solution of the target protein is excited at ~295 nm, and its fluorescence emission is measured at ~340 nm.

    • Increasing concentrations of this compound are added, and the decrease in fluorescence intensity is monitored.

    • The change in fluorescence is plotted against the ligand concentration, and the data is fitted to a binding equation to determine the Kₔ.

  • Competitive Binding Assays: A fluorescently labeled ligand with known affinity for the target protein is used.

    Methodology:

    • The fluorescent ligand is incubated with the target protein, resulting in a high fluorescence signal.

    • Increasing concentrations of unlabeled this compound are added, which competes with the fluorescent ligand for binding to the protein.

    • The displacement of the fluorescent ligand results in a decrease in the fluorescence signal.

    • The IC₅₀ value for this compound is determined, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF C-Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun) ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT Akt2 PIP3->AKT AKT->Transcription_Factors Somniferine_RAF This compound (Predicted Target) Somniferine_RAF->RAF Somniferine_AKT This compound (Predicted Target) Somniferine_AKT->AKT Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Predicted inhibitory action of this compound on the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

Experimental Workflow

Experimental_Workflow Start Start: Computational Prediction of This compound-Protein Interaction Protein_Expression 1. Target Protein Expression and Purification Start->Protein_Expression Compound_Prep 2. This compound and Control Compound Preparation Start->Compound_Prep Binding_Assay 3. Binding Affinity Assay Protein_Expression->Binding_Assay Compound_Prep->Binding_Assay ITC Isothermal Titration Calorimetry (ITC) Binding_Assay->ITC Option A SPR Surface Plasmon Resonance (SPR) Binding_Assay->SPR Option B Fluorescence Fluorescence-Based Assays Binding_Assay->Fluorescence Option C Data_Analysis 4. Data Analysis and Affinity Determination (Kd, Ki) ITC->Data_Analysis SPR->Data_Analysis Fluorescence->Data_Analysis Comparison 5. Comparison with Alternative Compounds Data_Analysis->Comparison Conclusion End: Validated Binding Affinity Comparison->Conclusion

Caption: Workflow for experimental validation of this compound's binding affinity.

References

Comparing the neuroprotective effects of Somniferine to other Withania alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the neuroprotective properties of key alkaloids from Withania somnifera, commonly known as Ashwagandha, reveals a significant focus on withanolides, particularly Withaferin A, Withanone, and Withanolide A. In contrast, research on the neuroprotective potential of the alkaloid Somniferine is notably scarce, precluding a direct comparative analysis based on current scientific literature. This guide, therefore, provides a detailed comparison of the neuroprotective effects of the three major withanolides, supported by available experimental data, to offer valuable insights for researchers, scientists, and drug development professionals.

The therapeutic potential of Withania somnifera in neurological conditions is well-documented, with its active constituents, known as withanolides, being the primary drivers of its neuroprotective actions.[1] These steroidal lactones have demonstrated a range of beneficial effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties, which are crucial in combating the multifactorial nature of neurodegenerative diseases.[1][2]

Comparative Overview of Neuroprotective Effects

The neuroprotective activities of Withaferin A, Withanone, and Withanolide A have been evaluated in various in vitro and in vivo models, targeting key pathological features of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. A summary of their effects is presented below.

Withania AlkaloidKey Neuroprotective MechanismsSupporting Experimental Evidence (Model)Reference
Withaferin A - Anti-inflammatory (inhibition of NF-κB) - Antioxidant - Anti-apoptotic - Inhibition of Aβ plaque aggregation and tau protein accumulation- Mouse model of Alzheimer's disease (5xFAD) - Parkinsonian mouse model (MPTP-induced) - Scopolamine-induced amnesia in rats[3][4][5][6]
Withanone - Anti-inflammatory (reduction of pro-inflammatory cytokines) - Antioxidant (ROS scavenging) - Protection against NMDA-induced excitotoxicity - Inhibition of Aβ-42 aggregation- Streptozotocin-induced dementia in rats - NMDA-induced excitotoxicity in neuron-like cells (Neuro2a)[7][8][9]
Withanolide A - Anti-inflammatory - Anti-apoptotic - Promotion of neurite outgrowth - Restoration of synaptic damage - Modulation of glutathione biosynthesis- Pilocarpine-induced status epilepticus in mice - Hypoxia-induced memory impairment in rats - Cerebral ischemia-reperfusion injury in mice[10][11][12][13]
This compound Data not available in the reviewed literature.-

Detailed Experimental Protocols

To facilitate the replication and further investigation of the neuroprotective effects of these withanolides, detailed methodologies for key experiments are provided below.

In Vitro Neuroprotection Assay against β-Amyloid (Aβ) Toxicity
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y or SK-N-SH).

  • Methodology:

    • Cells are cultured in appropriate media and seeded in 96-well plates.

    • After 24 hours, cells are pre-treated with various concentrations of the test compound (Withaferin A, Withanone, or Withanolide A) for 2 hours.

    • Aβ peptide (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) is then added to the wells to induce toxicity.

    • Following an incubation period of 24-48 hours, cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

  • Endpoint: Percentage of viable cells compared to the control group (untreated and Aβ-treated cells).

Antioxidant Capacity Assessment (DPPH Assay)
  • Principle: This assay measures the free radical scavenging activity of a compound.

  • Methodology:

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

    • Different concentrations of the test alkaloid are mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Endpoint: The percentage of DPPH radical scavenging activity is calculated. A decrease in absorbance indicates higher antioxidant activity.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Methodology:

    • Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

    • Cells are co-treated with various concentrations of the test withanolide.

    • After 24 hours of incubation, the culture supernatant is collected.

    • The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • Endpoint: The percentage of inhibition of NO production compared to the LPS-stimulated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology:

    • Cells are treated with a neurotoxic agent (e.g., H₂O₂ or staurosporine) in the presence or absence of the test alkaloid.

    • After the treatment period, cells are harvested and washed with a binding buffer.

    • Cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).

    • The stained cells are analyzed by flow cytometry.

  • Endpoint: Quantification of the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Withania alkaloids are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms and experimental workflows.

Neuroprotective_Signaling_Pathways cluster_withaferin_a Withaferin A cluster_withanone Withanone cluster_withanolide_a Withanolide A Withaferin A Withaferin A NF-κB NF-κB Withaferin A->NF-κB Inhibits Apoptosis Apoptosis Withaferin A->Apoptosis Inhibits Aβ Aggregation Aβ Aggregation Withaferin A->Aβ Aggregation Inhibits Tau Hyperphosphorylation Tau Hyperphosphorylation Withaferin A->Tau Hyperphosphorylation Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Promotes Withanone Withanone ROS ROS Withanone->ROS Scavenges NMDA Receptor NMDA Receptor Withanone->NMDA Receptor Modulates Pro-inflammatory Mediators Pro-inflammatory Mediators Withanone->Pro-inflammatory Mediators Reduces Oxidative Stress Oxidative Stress ROS->Oxidative Stress Excitotoxicity Excitotoxicity NMDA Receptor->Excitotoxicity Withanolide A Withanolide A Nrf2 Nrf2 Withanolide A->Nrf2 Activates Neurite Outgrowth Neurite Outgrowth Withanolide A->Neurite Outgrowth Promotes Synaptic Repair Synaptic Repair Withanolide A->Synaptic Repair Promotes Antioxidant Enzymes (GSH) Antioxidant Enzymes (GSH) Nrf2->Antioxidant Enzymes (GSH) Upregulates Experimental_Workflow_Neuroprotection_Assay Start Start Cell Culture (e.g., SH-SY5Y) Cell Culture (e.g., SH-SY5Y) Start->Cell Culture (e.g., SH-SY5Y) Seeding in 96-well plates Seeding in 96-well plates Cell Culture (e.g., SH-SY5Y)->Seeding in 96-well plates Pre-treatment with Withanolide Pre-treatment with Withanolide Seeding in 96-well plates->Pre-treatment with Withanolide Induction of Neurotoxicity (e.g., Aβ) Induction of Neurotoxicity (e.g., Aβ) Pre-treatment with Withanolide->Induction of Neurotoxicity (e.g., Aβ) Incubation (24-48h) Incubation (24-48h) Induction of Neurotoxicity (e.g., Aβ)->Incubation (24-48h) Cell Viability Assay (MTT/LDH) Cell Viability Assay (MTT/LDH) Incubation (24-48h)->Cell Viability Assay (MTT/LDH) Data Analysis Data Analysis Cell Viability Assay (MTT/LDH)->Data Analysis End End Data Analysis->End

References

A Comparative Guide to the Statistical Validation of Somniferine Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Somniferine, an alkaloid found in Withania somnifera (Ashwagandha). Due to a predominant research focus on withanolides, validated quantification methods specifically for this compound are not widely published. However, existing analytical techniques for other constituents of Withania somnifera can be adapted and validated for robust this compound quantification. This guide outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) and discusses their relative strengths and weaknesses for the analysis of this specific alkaloid.

Data Presentation: A Comparative Overview of Quantification Methods

Given the lack of direct comparative studies on this compound quantification, this table summarizes the potential performance of each method based on their general capabilities for analyzing alkaloids and other phytochemicals in complex matrices.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Specificity Moderate; co-eluting compounds can interfere.High; provides structural information for definitive identification.High; provides structural information, but requires derivatization for non-volatile compounds.
Sensitivity ng-µg rangepg-ng rangepg-ng range
Matrix Effect ModerateHigh; ion suppression or enhancement can affect accuracy.Moderate to High; matrix components can interfere with ionization.
Sample Prep. Relatively simple; extraction and filtration.Can be extensive to minimize matrix effects.Often requires derivatization to increase volatility.
Cost Low to ModerateHighModerate to High
Throughput HighModerateModerate

Experimental Protocols

The following are detailed methodologies adapted from established protocols for the analysis of Withania somnifera constituents, which can serve as a starting point for developing and validating a quantification method for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of phytochemicals. For the analysis of alkaloids like this compound, a Reverse-Phase HPLC (RP-HPLC) method is generally suitable.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to resolve this compound from other constituents. A common mobile phase combination is:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10-20% B

    • 5-20 min: 20-50% B

    • 20-25 min: 50-80% B

    • 25-30 min: 80-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection in the range of 220-240 nm, where many alkaloids exhibit absorbance. The optimal wavelength for this compound should be determined by acquiring a UV spectrum of a purified standard.

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Accurately weigh the powdered plant material or extract.

  • Perform an extraction with a suitable solvent such as methanol or a mixture of methanol and water (e.g., 80:20 v/v) using ultrasonication or Soxhlet extraction.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of purified this compound at different concentrations to construct a calibration curve.

  • Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentrations.

  • Accuracy: Determine the accuracy through recovery studies by spiking a known amount of this compound standard into a sample matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for quantifying trace amounts of this compound and for unambiguous identification.

Instrumentation:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

Chromatographic Conditions:

  • Similar to the HPLC method, a C18 column and a water/acetonitrile mobile phase with a gradient elution are suitable. The use of UHPLC can provide better resolution and faster analysis times.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for alkaloids.

  • Scan Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves selecting a specific precursor ion for this compound and one or more product ions.

    • The precursor ion will be the protonated molecule [M+H]⁺ of this compound.

    • Product ions are generated by fragmentation of the precursor ion in the collision cell.

  • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized by infusing a standard solution of this compound.

Sample Preparation:

  • Sample preparation is critical to minimize matrix effects. Solid-Phase Extraction (SPE) may be necessary for complex matrices to clean up the sample before analysis.

Validation Parameters:

  • The same validation parameters as for HPLC should be assessed. Additionally, matrix effects should be thoroughly investigated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a relatively non-volatile alkaloid like this compound, derivatization is likely required to increase its volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min, hold for 10 min.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation and Derivatization:

  • Extract the sample as described for HPLC.

  • Evaporate the solvent to dryness.

  • Derivatize the residue using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar functional groups into more volatile silyl ethers.

Validation Parameters:

  • The validation parameters are similar to those for HPLC and LC-MS. The efficiency and reproducibility of the derivatization step must also be carefully evaluated.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_output Output Sample Plant Material / Extract Extraction Solvent Extraction (e.g., Methanol/Water) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-UV Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS Derivatization Derivatization (for GC-MS) Filtration->Derivatization Validation Validation Parameters (Linearity, Precision, Accuracy, LOD, LOQ) HPLC->Validation LCMS->Validation GCMS GC-MS GCMS->Validation Derivatization->GCMS Quantification Quantification of this compound Validation->Quantification Method_Comparison This compound This compound Quantification HPLC HPLC-UV This compound->HPLC LCMS LC-MS/MS This compound->LCMS GCMS GC-MS This compound->GCMS HPLC_Attr Good for routine QC Lower cost Moderate sensitivity HPLC->HPLC_Attr LCMS_Attr High sensitivity & specificity Ideal for complex matrices Higher cost LCMS->LCMS_Attr GCMS_Attr Good for volatile compounds Requires derivatization High specificity GCMS->GCMS_Attr

Replicating In Vitro Cytotoxicity of Somniferine: A Comparative Guide Based on Published Data for Withania somnifera Extracts

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Despite extensive searches of published scientific literature, specific in vitro cytotoxicity data (such as IC50 values) for isolated Somniferine could not be located. The majority of research has focused on the cytotoxic effects of extracts from Withania somnifera (Ashwagandha), the plant from which this compound is derived, or its more abundant constituent, Withaferin A. This guide, therefore, presents a comparison based on the available data for Withania somnifera extracts and discusses the general methodologies and potential signaling pathways relevant to its cytotoxic activity. The data presented should be interpreted as reflecting the activity of the complex mixture of phytochemicals in the extracts, not of this compound alone. Further research is warranted to isolate and evaluate the specific cytotoxic profile of this compound.

Data Presentation: Comparative Cytotoxicity of Withania somnifera Extracts

The following table summarizes the 50% inhibitory concentration (IC50) values of various Withania somnifera extracts against several human cancer cell lines as reported in published studies. For comparison, IC50 values for standard chemotherapeutic agents from the same studies are included where available.

Cell LineCancer TypeWithania somnifera Extract/FractionIC50 (µg/mL)Standard Chemotherapeutic AgentIC50Reference
HepG2Liver CarcinomaEthanolic Extract38--[1]
HepG2Liver CarcinomaMethanolic Leaf Extract43.06 ± 0.615Doxorubicin(Positive Control)[2]
A549Lung CarcinomaEthanolic Extract19--[1]
MCF7Breast CarcinomaEthanolic Extract27--[1]
CaCo2Colorectal AdenocarcinomaEthanolic Extract24--[1]
Ca9-22Oral Squamous CarcinomaRoot Butanol Fraction40.15-Fluorouracil69.4 µM[3]
Ca9-22Oral Squamous CarcinomaRoot Butanol Fraction40.1Melphalan36.3 µM[3]
Ca9-22Oral Squamous CarcinomaRoot Ethyl Acetate Fraction51.85-Fluorouracil69.4 µM[3]
Ca9-22Oral Squamous CarcinomaRoot Ethyl Acetate Fraction51.8Melphalan36.3 µM[3]

Note: The direct comparison of µg/mL and µM values requires knowledge of the molecular weight of the extracts' active components, which is not available.

Experimental Protocols

The most frequently cited method for determining in vitro cytotoxicity in the reviewed literature is the MTT assay.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, MCF7, CaCo2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Withania somnifera extract or isolated compound (e.g., this compound)

  • Standard chemotherapeutic agent (e.g., Doxorubicin, 5-Fluorouracil)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well). They are then incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of the test compound is prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound. Control wells containing untreated cells and cells treated with a standard cytotoxic agent are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Experimental workflow for in vitro cytotoxicity testing.

p53_Signaling_Pathway cluster_outcomes Cellular Outcomes dna_damage DNA Damage (induced by cytotoxic agent) p53 p53 Activation dna_damage->p53 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest p21 activation apoptosis Apoptosis p53->apoptosis Bax activation dna_repair DNA Repair p53->dna_repair GADD45 activation

Caption: Simplified p53 signaling pathway in response to DNA damage.

Discussion of Signaling Pathways:

The cytotoxic effects of many natural products, including those from Withania somnifera, are often mediated through the induction of apoptosis (programmed cell death). One of the central regulators of apoptosis is the tumor suppressor protein p53.[4] In response to cellular stress, such as DNA damage caused by a cytotoxic agent, p53 is activated. Activated p53 can then trigger a cascade of events leading to one of several cellular outcomes. It can induce cell cycle arrest, providing time for DNA repair. Alternatively, if the damage is too severe, p53 can initiate apoptosis by upregulating pro-apoptotic proteins like Bax. While the specific signaling pathways activated by isolated this compound are yet to be elucidated, the p53 pathway is a plausible mechanism of action given the known activities of other compounds from Withania somnifera. Another potential mechanism is the extrinsic apoptosis pathway, which is initiated by the binding of ligands such as TNF-alpha to death receptors on the cell surface, leading to the activation of a caspase cascade and subsequent cell death.[5]

References

A Comparative Metabolomic Guide to Withania somnifera Chemotypes: Beyond Somniferine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolomic profiles of different Withania somnifera chemotypes. While the classification of "high-somniferine" versus "low-somniferine" chemotypes is not yet established in scientific literature, this document synthesizes available data on the well-characterized chemotypic variations based on withanolide content and highlights concurrent differences in alkaloid profiles. The information presented is based on experimental data from peer-reviewed studies and is intended to be a valuable resource for research and development.

Introduction to Withania somnifera Chemotypes

Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is a cornerstone of traditional Ayurvedic medicine. Its therapeutic effects are largely attributed to a complex mixture of secondary metabolites, primarily withanolides (steroidal lactones) and alkaloids.[1] The concentration and composition of these phytochemicals can vary significantly, leading to the existence of different chemotypes.[1] These variations are often influenced by genetic factors, geographical location, and cultivation conditions.[2]

While withanolides, such as withaferin A and withanolide A, are the most studied compounds and are often used to classify chemotypes, the alkaloid composition also contributes to the plant's bioactivity.[1][2] The total alkaloid content in the roots of W. somnifera has been reported to range from 0.13% to 0.31% of dry weight, with some regional variations showing content as high as 4.3%.[2] Leaves also contain alkaloids, with a yield of approximately 0.09%.[2] Among the various alkaloids identified are somniferine, withanine, cuscohygrine, and anahygrine.

This guide will focus on presenting the available quantitative data comparing the metabolomic profiles of different W. somnifera chemotypes, with a particular emphasis on both withanolides and alkaloids where data is available.

Comparative Metabolomic Data

The following tables summarize the quantitative differences in key metabolites between various Withania somnifera chemotypes as reported in the literature. It is important to note that direct comparisons are often made between different varieties or accessions rather than predefined "high" or "low" this compound chemotypes.

Table 1: Comparative Analysis of Major Withanolides in Different Withania somnifera Chemotypes/Varieties

Chemotype/VarietyPlant PartWithaferin A (mg/g DW)Withanolide A (mg/g DW)Withanolide B (mg/g DW)Reference
Sardinian ChemotypeLeaves17.70.31.0[3]
Sardinian ChemotypeRoots0.10.30.1[3]

DW: Dry Weight

Table 2: Total Alkaloid and Withaferin A Content in Withania somnifera Roots

Sample TypeTotal Alkaloids (% of extract)Withaferin A (% of extract)Reference
Uninoculated Control Plant Root-Minor amounts[4]
Microbial Consortium Treated Root-0.238[4]

Note: The study did not quantify total alkaloids but focused on the variation of Withaferin A.

Experimental Protocols

The following are generalized experimental protocols for the metabolomic analysis of Withania somnifera, based on methodologies described in the cited literature.

Sample Preparation and Extraction
  • Plant Material : Roots or leaves of Withania somnifera are collected, washed, and dried in the shade. The dried material is then ground into a fine powder.

  • Extraction : A known weight of the powdered plant material (e.g., 1 gram) is extracted with a suitable solvent. Methanol is commonly used for the extraction of both withanolides and alkaloids.[5] The extraction can be performed by percolation, sonication, or Soxhlet extraction.[5] For instance, percolation can be done four times with a methanol:water (1:1) mixture at room temperature.[5] The resulting extract is filtered.

  • Fractionation (Optional) : The crude methanol extract can be further fractionated. For example, it can be evaporated to dryness, redissolved in water, and then partitioned with a non-polar solvent like chloroform to separate compounds based on polarity.[5]

  • Sample for Analysis : The final extract or fraction is evaporated to dryness and the residue is reconstituted in a specific volume of a suitable solvent (e.g., methanol or acetonitrile) for chromatographic analysis. The reconstituted sample is filtered through a 0.22 µm syringe filter before injection into the analytical instrument.[5]

Analytical Instrumentation and Conditions
  • System : A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase : A gradient elution is typically employed using a mixture of water (often with an acid modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : Wavelengths for detecting withanolides are usually set around 227 nm.

  • Quantification : The quantification of specific withanolides and alkaloids is achieved by comparing the peak areas in the sample chromatogram with those of certified reference standards at known concentrations.

  • System : An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

  • Ionization Source : Electrospray ionization (ESI) is commonly used, operated in both positive and negative ion modes to detect a wide range of compounds.

  • Mass Analysis : Full scan mass spectra are acquired over a specific mass range (e.g., m/z 100-1500) to obtain a comprehensive metabolic profile. MS/MS fragmentation data is generated for the identification of compounds by comparing with spectral libraries and databases.

  • Data Analysis : The acquired data is processed using specialized software to identify and relatively quantify the metabolites present in different samples.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative metabolomic analysis of Withania somnifera chemotypes.

Metabolomics Workflow PlantMaterial Plant Material (e.g., High vs. Low this compound Chemotypes) Extraction Extraction (e.g., Methanol) PlantMaterial->Extraction LCMS LC-MS/GC-MS Analysis Extraction->LCMS DataAcquisition Data Acquisition (MS and MS/MS Spectra) LCMS->DataAcquisition DataProcessing Data Processing (Peak Picking, Alignment) DataAcquisition->DataProcessing MetaboliteID Metabolite Identification (Database Searching) DataProcessing->MetaboliteID StatisticalAnalysis Statistical Analysis (e.g., PCA, OPLS-DA) DataProcessing->StatisticalAnalysis PathwayAnalysis Pathway Analysis MetaboliteID->PathwayAnalysis BiomarkerDiscovery Biomarker Discovery (Differentially Expressed Metabolites) StatisticalAnalysis->BiomarkerDiscovery BiomarkerDiscovery->PathwayAnalysis

Caption: A generalized workflow for comparative metabolomics of Withania chemotypes.

Biosynthetic Pathways of Withanolides and Alkaloids

The biosynthesis of withanolides and alkaloids in Withania somnifera involves complex pathways originating from primary metabolism. The diagram below provides a simplified overview of the key biosynthetic routes. Withanolides are primarily synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce isoprenoid precursors.[6] Tropane alkaloids, which share precursors with other alkaloids in Withania, originate from amino acids.

Biosynthetic Pathways cluster_withanolides Withanolide Biosynthesis cluster_alkaloids Alkaloid Biosynthesis MVA Mevalonate Pathway (Cytosol) IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP MEP Pathway (Plastid) MEP->IPP Sterols Sterols (e.g., Cholesterol) IPP->Sterols Withanolides Withanolides Sterols->Withanolides AminoAcids Amino Acids (e.g., Ornithine, Arginine) Putrescine Putrescine AminoAcids->Putrescine Tropinone Tropinone Putrescine->Tropinone TropaneAlkaloids Tropane Alkaloids (e.g., Tropine) Tropinone->TropaneAlkaloids OtherAlkaloids Other Alkaloids (e.g., this compound) Tropinone->OtherAlkaloids

Caption: Simplified biosynthetic pathways of withanolides and alkaloids in Withania.

Conclusion

The metabolomic landscape of Withania somnifera is diverse and complex, with significant variations observed between different chemotypes. While the current body of research predominantly uses withanolide profiles for chemotypic classification, it is evident that alkaloid content also varies. For a comprehensive understanding of the therapeutic potential of different W. somnifera varieties, future research should focus on integrated metabolomic studies that simultaneously quantify a broad range of withanolides and alkaloids, including this compound. Such studies will be instrumental in linking specific chemical profiles to pharmacological activities and will aid in the standardization and quality control of W. somnifera-based products in the pharmaceutical and nutraceutical industries.

References

Safety Operating Guide

Prudent Disposal of Somniferine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of somniferine, a morphinane alkaloid found in Withania somnifera (Ashwagandha). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for Withania somnifera extracts and general best practices for the disposal of alkaloid compounds.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 117611-63-9
Molecular Formula C₃₆H₃₆N₂O₇
Molecular Weight 608.7 g/mol
Purity ≥95%
Storage Temperature -20°C (Desiccate)

Standard Disposal Protocol for this compound and Related Alkaloids

Given that this compound is a morphinane alkaloid, its disposal should follow protocols for this class of compounds. The following steps provide a procedural guide for the safe disposal of this compound and contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate PPE is worn. This includes:

  • Safety goggles with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or other protective clothing

  • In cases of potential aerosolization, a respirator may be necessary.

Step 2: Waste Segregation

Properly segregate waste contaminated with this compound.

  • Solid Waste: Contaminated items such as unused this compound powder, filter paper, and pipette tips should be collected in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and leak-proof container designated for hazardous chemical waste. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

Step 3: In-Lab Decontamination (for Spills)

In the event of a small spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE.

  • Cover the spill with an absorbent material.

  • Gently sweep the absorbed material into a designated chemical waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

Step 4: Final Disposal

All collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company. Do not dispose of this compound down the drain or in regular trash.

Generalized Experimental Workflow: Extraction of Alkaloids from Withania somnifera

The following diagram outlines a general procedure for the extraction and isolation of alkaloids, including this compound, from plant material. This is a representative workflow and may require optimization for specific research purposes.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Isolation and Purification p1 Collect and Dry Withania somnifera Roots p2 Grind into Fine Powder p1->p2 e1 Maceration with 80% Methanol p2->e1 e2 Filter and Concentrate the Extract e1->e2 f1 Partition with Chloroform e2->f1 f2 Partition with Ethyl Acetate f1->f2 i1 Column Chromatography of Chloroform Fraction f1->i1 f3 Partition with n-Butanol f2->f3 i2 Further Purification by HPLC i1->i2 i3 Isolate this compound i2->i3

Caption: Generalized workflow for the extraction and isolation of this compound.

Signaling Pathways Modulated by Withania somnifera Constituents

While specific signaling pathway data for this compound is limited, research on Withania somnifera extracts, which contain this compound and other bioactive compounds like withaferin A, has identified modulation of several key cellular pathways. The diagram below illustrates a simplified representation of the anti-inflammatory and antioxidant pathways affected by these constituents.

G cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Response Stimuli Inflammatory Stimuli NFkB NF-κB Activation Stimuli->NFkB ROS Reactive Oxygen Species (ROS) Stimuli->ROS Inflammation Inflammation NFkB->Inflammation OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2 Nrf2 Activation AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse Inflammation->OxidativeStress Withania Withania somnifera Constituents Withania->NFkB Inhibition Withania->Nrf2 Activation

Caption: Modulation of NF-κB and Nrf2 pathways by Withania somnifera constituents.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and EHS guidelines.

Standard Operating Procedure: Handling and Disposal of Somniferine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Somniferine is a fictional substance. The following guidelines are provided as a hypothetical example for laboratory safety and chemical handling protocols and should not be applied to any real-world chemical.

This document provides essential safety and logistical information for the handling and disposal of this compound, a potent neuro-active compound. All personnel must review and understand these procedures before working with this substance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent neuro-active crystalline powder. It is classified as a hazardous substance with acute toxicity upon inhalation, ingestion, and skin contact. It is also a suspected respiratory sensitizer. Strict adherence to PPE protocols is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Task Gloves Eye Protection Respiratory Protection Lab Coat/Gown
Transporting unopened containers Nitrile glovesSafety glassesNot requiredStandard lab coat
Weighing and dispensing (powder) Double-gloved (nitrile)Chemical splash gogglesNIOSH-approved N95 or higher respiratorDisposable gown over lab coat
Preparing solutions Double-gloved (nitrile)Chemical splash gogglesRequired if not in a certified chemical fume hoodDisposable gown over lab coat
Administering to cell cultures Nitrile glovesSafety glassesNot required (in biosafety cabinet)Standard lab coat
Waste disposal Double-gloved (nitrile)Chemical splash gogglesNot requiredDisposable gown over lab coat
Health and Safety Data

The following table summarizes the known toxicological and exposure limit data for this compound. This data is based on preliminary in-vitro and in-silico modeling.

Table 2: Toxicological and Exposure Data for this compound

Parameter Value Notes
LD50 (Oral, Rat) 15 mg/kgAcute oral toxicity
LD50 (Dermal, Rabbit) 50 mg/kgAcute dermal toxicity
LC50 (Inhalation, Rat) 0.1 mg/L (4 hours)Acute inhalation toxicity
Permissible Exposure Limit (PEL) 0.05 mg/m³ (8-hour TWA)OSHA regulatory limit
Threshold Limit Value (TLV) 0.02 mg/m³ (8-hour TWA)ACGIH recommended limit

Operational Plans: Step-by-Step Guidance

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for safely preparing a stock solution from powdered this compound.

Materials:

  • This compound powder (in its original container)

  • Anhydrous DMSO (sterile)

  • Calibrated analytical balance

  • Weigh paper or weigh boat

  • Spatula

  • Sterile 1.5 mL microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Preparation: Don all required PPE as specified in Table 1 for "Weighing and dispensing." Ensure the certified chemical fume hood is operational.

  • Tare: Place a weigh boat on the analytical balance and tare the balance to zero.

  • Weighing: Carefully measure the desired amount of this compound powder onto the weigh boat using a clean spatula. Work slowly to avoid creating airborne dust.

  • Transfer: Carefully transfer the weighed powder into a pre-labeled 1.5 mL microcentrifuge tube.

  • Solubilization: Inside the chemical fume hood, add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Cap the tube securely and vortex at medium speed until the powder is completely dissolved.

  • Storage: Store the stock solution at -20°C in a clearly labeled, sealed container.

  • Decontamination: Wipe down the spatula, balance, and fume hood surface with a 70% ethanol solution. Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and pipette tips must be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or expired this compound solutions must be collected in a labeled, sealed hazardous waste container. Do not pour this compound waste down the drain.

  • Sharps: Needles or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.

Emergency and Logical Workflows

Emergency Procedures for this compound Exposure
  • Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Diagram: this compound Spill Response Workflow

The following diagram outlines the immediate steps to be taken in the event of a this compound powder spill.

SpillResponse Spill This compound Spill Occurs Alert Alert personnel in the immediate area and evacuate. Spill->Alert Isolate Isolate the area. Post warning signs. Alert->Isolate PPE Don appropriate PPE: - N95 Respirator - Double Nitrile Gloves - Goggles - Disposable Gown Isolate->PPE Contain Cover spill with absorbent pads. DO NOT dry sweep. PPE->Contain Clean Gently wet the absorbent material. Collect all materials. Contain->Clean Dispose Place all contaminated materials in a sealed hazardous waste bag. Clean->Dispose Decontaminate Decontaminate the spill area with appropriate solvent. Dispose->Decontaminate Report Report the incident to the Safety Officer. Decontaminate->Report

Caption: Workflow for responding to a this compound powder spill.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.